VE-Ptp-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-(hydroxymethyl)-5-(1-methylindol-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c1-16-6-9(8-4-2-3-5-11(8)16)13-10(7-17)12(14(18)19)15-20-13/h2-6,17H,7H2,1H3,(H,18,19) |
InChI Key |
JJKVKHLXSDXTKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=NO3)C(=O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of VE-PTP-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of VE-PTP-IN-1, a potent and selective inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). This compound, also widely known as AKB-9778, is a pivotal research tool and a promising therapeutic candidate for diseases characterized by vascular instability, such as diabetic retinopathy and wet age-related macular degeneration. This document provides a comprehensive overview of its molecular interactions, downstream signaling cascades, and cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.
Core Mechanism of Action: Disinhibition of Tie2 Signaling
Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. Its primary function is the dephosphorylation and subsequent inactivation of the Tie2 receptor tyrosine kinase, a critical regulator of vascular stability. This compound is a competitive inhibitor of the VE-PTP phosphatase domain, and its mechanism of action is centered on preventing the dephosphorylation of Tie2. This leads to the sustained activation of Tie2 and its downstream signaling pathways, ultimately promoting vascular quiescence and stability.
The inhibition of VE-PTP by this compound initiates a cascade of molecular events that fortify the endothelial barrier. By blocking VE-PTP, the inhibitor effectively "turns on" Tie2 signaling, mimicking the effects of its natural ligand, Angiopoietin-1 (Ang1). This activation triggers a series of downstream phosphorylation events that culminate in the stabilization of endothelial cell junctions and a reduction in vascular permeability.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound (AKB-9778).
| Parameter | Value | Target | Reference |
| IC50 | 17 pM | VE-PTP | [1] |
| IC50 | 780 nM | PTP1B | [1] |
| IC50 | 36 pM | HPTPη | [1] |
| IC50 | 100 pM | HPTPγ | [1] |
Table 1: In vitro inhibitory activity of AKB-9778 against various phosphatases.
| Clinical Study (TIME-2) | Dosage | Outcome | p-value | Reference |
| Diabetic Macular Edema | 15 mg twice daily (subcutaneous) | -1.20 ± 0.21 mmHg change in IOP from baseline | < 0.01 | |
| Clinical Study (TIME-2b) | Dosage | Outcome | p-value | Reference |
| Diabetic Macular Edema | 15 mg twice daily (subcutaneous) | -1.10 ± 0.23 mmHg change in IOP from baseline | < 0.001 |
Table 2: Clinical trial data for AKB-9778 in patients with diabetic macular edema, showing a significant reduction in intraocular pressure (IOP).
Signaling Pathways and Molecular Interactions
The mechanism of this compound involves a complex interplay of signaling molecules. The following diagrams, generated using the DOT language, illustrate the key pathways affected by VE-PTP inhibition.
The Central Role of Tie2 Activation
Inhibition of VE-PTP by this compound leads to the phosphorylation and activation of the Tie2 receptor. This initiates downstream signaling through two major pathways: the PI3K/Akt pathway, which promotes endothelial cell survival and nitric oxide production, and the Rac1 pathway, which is crucial for cytoskeletal rearrangement and junctional stabilization.
Caption: this compound inhibits VE-PTP, leading to Tie2 phosphorylation and activation of downstream signaling pathways.
Regulation of Endothelial Cell Junctions
A key consequence of Tie2 activation by this compound is the stabilization of endothelial cell junctions, primarily through the modulation of VE-cadherin-mediated adhesion. This involves a complex interplay with other signaling molecules, including FGD5, Cdc42, and RhoA. Inhibition of VE-PTP leads to the activation of the guanine nucleotide exchange factor (GEF) FGD5, which in turn activates Cdc42, a Rho GTPase that promotes the formation of cortical actin and strengthens cell-cell adhesions.
Caption: VE-PTP inhibition stabilizes endothelial junctions through the Tie2-FGD5-Cdc42 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Immunoprecipitation of VE-PTP and Associated Proteins
This protocol is used to isolate VE-PTP and its interacting partners, such as Tie2, from cell lysates.
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Cell Lysis:
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Culture human umbilical vein endothelial cells (HUVECs) to confluency.
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Treat cells with this compound (e.g., 5 µM for 30 minutes) or vehicle control.
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse cells in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against VE-PTP or Tie2 (e.g., 1-2 µg) and incubate overnight at 4°C with gentle rotation.
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Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against VE-PTP, Tie2, phosphotyrosine (e.g., 4G10), or other proteins of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
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siRNA-mediated Knockdown of VE-PTP in HUVECs
This technique is employed to specifically reduce the expression of VE-PTP to study the effects of its absence.
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Cell Seeding:
-
Seed HUVECs in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two tubes for each well to be transfected.
-
In tube 1, dilute the VE-PTP specific siRNA (e.g., 10-50 nM final concentration) in serum-free medium (e.g., Opti-MEM).
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In tube 2, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of the two tubes and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in complete growth medium.
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-
Post-transfection:
-
Incubate the cells for 24-72 hours.
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Harvest the cells for downstream analysis, such as Western blotting to confirm knockdown efficiency or for use in functional assays.
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Endothelial Paracellular Permeability Assay
This assay measures the ability of a substance to pass through a monolayer of endothelial cells, providing an in vitro model of vascular permeability.
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Cell Culture on Transwell Inserts:
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Seed HUVECs onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.
-
-
Treatment:
-
Treat the endothelial monolayer with this compound (e.g., 10 µM) or a permeability-inducing agent like thrombin or VEGF as a positive control.
-
-
Permeability Measurement:
-
Add a fluorescently labeled high molecular weight dextran (e.g., 250 kDa FITC-dextran at 1 mg/mL) to the upper chamber of the Transwell insert.
-
Incubate for a defined period (e.g., 20-60 minutes) at 37°C.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity in the lower chamber using a fluorescence plate reader. Increased fluorescence indicates higher permeability.
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Cdc42/RhoA Activation Assay (Pull-down Assay)
This assay is used to measure the levels of active, GTP-bound Cdc42 or RhoA in endothelial cells.
-
Cell Treatment and Lysis:
-
Treat HUVECs with this compound or other stimuli.
-
Lyse the cells in a specific GTPase lysis buffer provided with commercial kits.
-
-
Affinity Precipitation:
-
Incubate the cell lysates with agarose beads coupled to a protein domain that specifically binds to the active (GTP-bound) form of the GTPase (e.g., PAK-PBD for Cdc42/Rac1, Rhotekin-RBD for RhoA).
-
Wash the beads to remove non-specifically bound proteins.
-
-
Detection:
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Elute the bound proteins and analyze by Western blotting using an antibody specific for Cdc42 or RhoA. The amount of protein pulled down corresponds to the level of active GTPase in the cell.
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Conclusion
This compound is a highly specific and potent inhibitor of VE-PTP that functions primarily by activating the Tie2 signaling pathway. This activation leads to a cascade of downstream events that collectively enhance endothelial barrier function, reduce vascular permeability, and promote vascular stability. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for its application in basic research and for the continued development of novel therapeutics targeting vascular diseases.
References
An In-depth Technical Guide to VE-PTP Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a critical role in the regulation of angiogenesis, vascular permeability, and inflammation.[1][2][3] As a key regulator of endothelial cell function, VE-PTP's downstream signaling pathways are of significant interest for understanding vascular biology and for the development of novel therapeutics targeting vascular diseases. This guide provides a comprehensive overview of the core downstream signaling pathways of VE-PTP, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways of VE-PTP
VE-PTP exerts its influence on endothelial cell biology primarily through its interaction with and dephosphorylation of several key transmembrane proteins. The most well-characterized substrates of VE-PTP are the angiopoietin receptor Tie2, the adherens junction protein VE-cadherin, and, to some extent, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]
VE-PTP and Tie2 Signaling
VE-PTP is a critical negative regulator of the Tie2 signaling pathway. Tie2, a receptor tyrosine kinase, is essential for vascular maturation and stability. VE-PTP physically associates with Tie2 and dephosphorylates it, thereby attenuating its downstream signaling.
Mechanism of Action:
Inhibition or downregulation of VE-PTP leads to increased tyrosine phosphorylation of Tie2, activating its downstream signaling cascades. This activation promotes endothelial cell survival, proliferation, and vascular stabilization. The downstream effectors of Tie2 activation include Akt, Erk1/2, and eNOS.
Signaling Pathway Diagram:
Caption: VE-PTP negatively regulates Tie2 signaling.
Quantitative Data on VE-PTP and Tie2 Signaling:
| Experimental Condition | Measured Parameter | Fold Change / Effect | Reference |
| Incubation of bEnd.5 cells with anti-VE-PTP antibodies (1h) | Tyrosine phosphorylation of Tie-2 | Strong increase | |
| Silencing of VE-PTP by siRNA in endothelial cells | Ang1-stimulated Tie-2 phosphorylation | Greater extent than control siRNA | |
| Treatment with anti-VE-PTP antibodies | Endothelial cell proliferation in allantois explants | 2.8-fold increase | |
| Treatment with anti-VE-PTP antibodies | Enlargement of vascular structures in allantois | Blocked by Erk1/2 inhibitors | |
| Treatment of HUVECs with AKB-9778 (VE-PTP inhibitor) | TIE2 phosphorylation | Concentration-dependent increase | |
| Co-incubation of HUVECs with AKB-9778 and ANG1 | TIE2 phosphorylation | Markedly enhanced compared to either alone |
VE-PTP and VE-cadherin Signaling
VE-PTP plays a crucial role in maintaining endothelial barrier function by regulating the integrity of adherens junctions, primarily through its interaction with VE-cadherin.
Mechanism of Action:
VE-PTP associates with VE-cadherin at cell-cell junctions. This association is mediated by their extracellular domains. VE-PTP can dephosphorylate VE-cadherin and its associated catenins, such as plakoglobin, which is thought to strengthen cell-cell adhesion and reduce vascular permeability. Interestingly, some studies suggest that the stabilizing effect of VE-PTP on VE-cadherin junctions can be independent of its phosphatase activity, indicating an adaptor or scaffolding role. Stimuli like VEGF or leukocyte adhesion can lead to the dissociation of the VE-PTP/VE-cadherin complex, resulting in increased VE-cadherin phosphorylation and junctional disassembly.
Signaling Pathway Diagram:
Caption: VE-PTP regulation of VE-cadherin and junctional integrity.
Quantitative Data on VE-PTP and VE-cadherin Signaling:
| Experimental Condition | Measured Parameter | Fold Change / Effect | Reference |
| Down-regulation of VE-PTP expression in endothelial cells | Endothelial cell permeability | Enhanced | |
| Down-regulation of VE-PTP expression in mouse endothelioma cells | Transendothelial migration of mouse neutrophils | Increased by 44 ± 9% | |
| Down-regulation of human VE-PTP (hPTP-β) in HUVECs | Transendothelial migration of human neutrophils | Increased by 60 ± 8% | |
| Knockdown of VE-PTP by siRNA in mouse endothelioma cells | Tyrosine phosphorylation of plakoglobin | Enhanced by 40% | |
| VE-PTP knockdown in HPAECs | VE-cadherin internalization rate constant | Increased from 0.17 ± 0.02 min⁻¹ to 0.29 ± 0.04 min⁻¹ |
VE-PTP and VEGFR2 Signaling
The role of VE-PTP in directly regulating VEGFR2, the primary receptor for VEGF-A, is more complex and appears to be indirect. While some studies suggest VE-PTP does not directly interact with VEGFR2, others indicate that VE-PTP can influence VEGFR2 phosphorylation and downstream signaling.
Mechanism of Action:
VE-PTP and VEGFR2 have been found in close proximity, and silencing VE-PTP can enhance VEGF-induced VEGFR2 phosphorylation. This suggests an indirect regulatory mechanism, possibly mediated through other junctional proteins or by influencing the localization and trafficking of VEGFR2. One proposed mechanism is that VE-PTP, through its interaction with Tie2, indirectly modulates VEGFR2 activity in stalk cells during angiogenesis, which is crucial for establishing endothelial cell polarity and lumen formation. Activin A has been shown to limit VEGF-induced permeability by increasing VE-PTP expression, which in turn leads to dephosphorylation of VEGFR2.
Signaling Pathway Diagram:
Caption: Indirect regulation of VEGFR2 signaling by VE-PTP.
Quantitative Data on VE-PTP and VEGFR2 Signaling:
| Experimental Condition | Measured Parameter | Fold Change / Effect | Reference |
| Silencing of VE-PTP in immortalized microvascular ECs | VEGF-A-induced VEGFR2 phosphorylation (Y951, Y1175) | Increased | |
| Activin A treatment of primary human retinal endothelial cells | VEGF-induced permeability | Limited/reduced | |
| Activin A treatment of primary human retinal endothelial cells | VE-PTP expression | Increased | |
| Reducing VE-PTP expression or activity | Effect of activin A on VEGF-induced permeability | Overcame the inhibitory effect | |
| Treatment with AKB-9778 | Phosphorylation of VEGFR2 | No effect, demonstrating selectivity for Tie2 |
Key Experimental Protocols
This section details common methodologies used to investigate VE-PTP downstream signaling.
siRNA-mediated Knockdown of VE-PTP
Objective: To study the effects of reduced VE-PTP expression on downstream signaling and cellular functions.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or mouse endothelioma cells (bEnd.5) are cultured to 80-90% confluency.
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Transfection: Cells are transfected with either a non-targeting control siRNA or a specific siRNA targeting VE-PTP using a suitable transfection reagent (e.g., Lipofectamine). Transfection is typically carried out for 24-72 hours.
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Verification of Knockdown: The efficiency of VE-PTP knockdown is confirmed by Western blotting or quantitative PCR (qPCR) of cell lysates.
-
Downstream Analysis: Following successful knockdown, cells are used for various assays, such as:
-
Immunoblotting: To assess the phosphorylation status of target proteins like Tie2, VE-cadherin, and VEGFR2.
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Permeability Assays: To measure changes in endothelial barrier function.
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Transmigration Assays: To quantify the migration of leukocytes across the endothelial monolayer.
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Immunofluorescence: To visualize changes in protein localization and cell morphology.
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Experimental Workflow Diagram:
Caption: Workflow for siRNA-mediated knockdown experiments.
Immunoprecipitation and Immunoblotting
Objective: To determine protein-protein interactions and the phosphorylation status of specific proteins.
Methodology:
-
Cell Lysis: Endothelial cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Immunoprecipitation: The protein of interest (e.g., Tie2, VE-cadherin) is immunoprecipitated from the cell lysate using a specific primary antibody conjugated to magnetic or agarose beads.
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Washing: The beads are washed several times to remove non-specifically bound proteins.
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Elution: The immunoprecipitated proteins are eluted from the beads by boiling in a sample buffer.
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SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the protein of interest or phosphotyrosine.
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Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
Experimental Workflow Diagram:
Caption: Workflow for immunoprecipitation and immunoblotting.
In Vitro Permeability Assay
Objective: To measure the integrity of the endothelial barrier.
Methodology:
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Cell Seeding: Endothelial cells are seeded on a porous membrane of a transwell insert and cultured to form a confluent monolayer.
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Treatment: The monolayer is treated with experimental agents (e.g., VE-PTP inhibitors, VEGF, thrombin) in the upper chamber.
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Tracer Addition: A fluorescently labeled tracer molecule of a specific molecular weight (e.g., FITC-dextran) is added to the upper chamber.
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Sampling: At various time points, samples are taken from the lower chamber.
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Quantification: The fluorescence intensity of the samples from the lower chamber is measured using a plate reader.
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Analysis: The amount of tracer that has passed through the monolayer is calculated to determine the permeability.
Experimental Workflow Diagram:
References
The Role of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB (Protein Tyrosine Phosphatase Receptor Type B), is a receptor-type protein tyrosine phosphatase (RPTP) predominantly expressed in endothelial cells[1][2][3]. It is a critical regulator of vascular development and homeostasis, playing a pivotal role in both embryonic and pathological angiogenesis, as well as in the control of vascular permeability[1][2]. The function of VE-PTP is intrinsically linked to its ability to dephosphorylate and thereby modulate the activity of key signaling molecules on the endothelial cell surface. Its major substrates include the tyrosine kinase receptor Tie2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the adherens junction protein VE-cadherin. Due to its endothelial-specific expression and its crucial role in vascular biology, VE-PTP has emerged as a significant target for therapeutic intervention in diseases characterized by aberrant angiogenesis and vascular leakage. This guide provides an in-depth examination of the molecular mechanisms through which VE-PTP governs angiogenesis, details common experimental protocols for its study, and summarizes key quantitative data.
Core Signaling Pathways Modulated by VE-PTP
VE-PTP's influence on angiogenesis is primarily mediated through its interaction with and dephosphorylation of three key endothelial proteins: Tie2, VEGFR2, and VE-cadherin.
VE-PTP as a Negative Regulator of Tie2 Signaling
The most well-established role of VE-PTP is as a negative regulator of the Tie2 receptor. VE-PTP physically associates with Tie2 through its intracellular phosphatase domain and constitutively dephosphorylates it, maintaining it in an inactive state. The precise balance of Tie2 phosphorylation is essential for vascular remodeling and maturation.
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Mechanism of Action : In resting endothelium, VE-PTP is complexed with Tie2, suppressing its kinase activity. The binding of the agonist ligand Angiopoietin-1 (Ang1) to Tie2 can overcome this inhibition to a degree, promoting downstream signaling. However, the removal or inhibition of VE-PTP leads to a much more robust and sustained Tie2 activation, even in the absence of high Ang1 levels. This activation triggers downstream pathways, including PI3K/Akt and Erk1/2, which promote endothelial cell survival and proliferation.
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Functional Consequences : Genetic inactivation of VE-PTP in mice results in embryonic lethality due to severe defects in vascular remodeling, including dramatically enlarged blood vessels. This phenotype is largely attributed to the hyper-activation of Tie2. Conversely, inhibiting VE-PTP activity can stabilize blood vessels and reduce vascular leakage, making it a promising therapeutic strategy. Interestingly, the function of the Tie2 ligand Angiopoietin-2 (Ang2) as an agonist or antagonist is context-dependent and determined by the presence of VE-PTP. In blood vessels where VE-PTP is highly expressed, Ang2 acts as an antagonist; in lymphatic vessels where VE-PTP is absent, Ang2 functions as an agonist.
References
VE-PTP: A Technical Guide to Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a critical role in the regulation of angiogenesis, vascular permeability, and inflammation. The major substrates of VE-PTP are the angiopoietin receptor Tie2 and the adherens junction protein VE-cadherin. By dephosphorylating these key signaling molecules, VE-PTP modulates endothelial cell function and vascular homeostasis.[1][2] Given its central role in vascular biology, VE-PTP has emerged as a promising therapeutic target for diseases characterized by vascular dysfunction, such as diabetic retinopathy and certain cancers. This technical guide provides an in-depth overview of VE-PTP's specificity, the off-target effects of its inhibitors, detailed experimental protocols for its study, and visualizations of its key signaling pathways.
Data Presentation: Specificity and Off-Target Effects of VE-PTP Inhibitors
The development of small molecule inhibitors targeting VE-PTP has provided valuable tools for research and potential therapeutic applications. A key consideration in drug development is the selectivity of these inhibitors. The following tables summarize the available quantitative data on the specificity and off-target effects of the well-characterized VE-PTP inhibitor, AKB-9778.
| Target | IC50 (nM) | Reference |
| VE-PTP | 0.017 | [3] |
Table 1: Potency of AKB-9778 against VE-PTP.
| Off-Target Phosphatase | IC50 (nM) | Selectivity (Fold difference vs. VE-PTP) | Reference |
| DEP-1 (HPTPη) | 0.036 | 2.1 | [3] |
| HPTPγ | 0.100 | 5.9 | [3] |
| Other diverse phosphatases | >100-10,000 | >5,882 - 588,235 |
Table 2: Off-target activity of AKB-9778 against other phosphatases.
While AKB-9778 is a potent inhibitor of VE-PTP, it also exhibits activity against the closely related phosphatase DEP-1 (HPTPη). However, studies in DEP-1 knockout mice have shown that the vascular-stabilizing effects of AKB-9778 are independent of DEP-1 inhibition, indicating that its primary mechanism of action in this context is through VE-PTP.
Experimental Protocols
Co-Immunoprecipitation of VE-PTP and its Substrates (Tie2 and VE-cadherin)
This protocol describes the co-immunoprecipitation of VE-PTP with its substrates, Tie2 and VE-cadherin, from endothelial cell lysates to study their physical association.
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
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Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
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Primary antibodies: anti-VE-PTP, anti-Tie2, anti-VE-cadherin
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Protein A/G magnetic beads or agarose beads
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., SDS-PAGE sample buffer)
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Western blotting equipment and reagents
Procedure:
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Cell Culture and Lysis:
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Culture endothelial cells to 80-90% confluency.
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Wash cells with ice-cold PBS.
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Lyse cells on ice with lysis buffer.
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Scrape and collect the lysate.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant and determine the protein concentration.
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Immunoprecipitation:
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Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
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Centrifuge and collect the supernatant.
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Incubate the pre-cleared lysate with the primary antibody (e.g., anti-VE-PTP) overnight at 4°C with gentle rotation.
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Add protein A/G beads and incubate for another 2-4 hours at 4°C.
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Collect the beads by centrifugation or magnetic separation.
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Wash the beads 3-5 times with wash buffer.
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Elution and Western Blotting:
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Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane and probe with primary antibodies against the co-immunoprecipitated proteins (e.g., anti-Tie2 and anti-VE-cadherin).
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Incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Western Blotting for Tie2 Phosphorylation
This protocol details the detection of Tie2 phosphorylation, a key downstream indicator of VE-PTP inhibition.
Materials:
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Endothelial cell lysates (prepared as in the co-immunoprecipitation protocol)
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Primary antibodies: anti-phospho-Tie2 (e.g., Tyr992), anti-total Tie2
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SDS-PAGE and Western blotting equipment and reagents
Procedure:
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Sample Preparation and SDS-PAGE:
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Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
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Separate the protein lysates on an 8% SDS-polyacrylamide gel.
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Protein Transfer and Blocking:
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Antibody Incubation:
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Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2) diluted in 5% BSA/TBST overnight at 4°C.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times for 10 minutes each with TBST.
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Detection and Analysis:
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Detect the signal using an ECL substrate.
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To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.
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Quantify the band intensities using densitometry software. The level of Tie2 phosphorylation is expressed as the ratio of the p-Tie2 signal to the total Tie2 signal.
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VE-PTP Substrate Trapping with Mass Spectrometry
This protocol outlines a method to identify novel substrates of VE-PTP using a "substrate-trapping" mutant. This mutant can bind to but not efficiently dephosphorylate its substrates, allowing for their capture and subsequent identification by mass spectrometry.
Materials:
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Endothelial cells
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Expression vector for a substrate-trapping mutant of VE-PTP (e.g., D181A or C215S mutation) tagged with an affinity tag (e.g., GST or FLAG)
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Transfection reagents
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Cell lysis buffer with phosphatase inhibitors
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Affinity purification beads (e.g., Glutathione-Sepharose for GST-tagged protein)
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Elution buffer
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Mass spectrometry equipment and reagents
Procedure:
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Expression of Substrate-Trapping Mutant:
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Transfect endothelial cells with the expression vector for the tagged VE-PTP substrate-trapping mutant.
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Allow for protein expression for 24-48 hours.
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Cell Lysis and Affinity Purification:
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Lyse the transfected cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of potential substrates.
-
Clarify the lysate by centrifugation.
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Incubate the lysate with affinity beads specific for the tag on the VE-PTP mutant (e.g., Glutathione-Sepharose for a GST-tag) to capture the mutant and its bound substrates.
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Wash the beads extensively to remove non-specific binders.
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Elution and Sample Preparation for Mass Spectrometry:
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Elute the protein complexes from the beads.
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Separate the proteins by SDS-PAGE and visualize with a protein stain.
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Excise the protein bands of interest.
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Perform in-gel digestion with trypsin.
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Extract the peptides for mass spectrometry analysis.
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-
Mass Spectrometry and Data Analysis:
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Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify the proteins from the MS/MS data using a protein database search engine.
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Potential VE-PTP substrates will be identified as proteins that are specifically co-purified with the substrate-trapping mutant but not with a wild-type or catalytically inactive control.
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Mandatory Visualizations
VE-PTP Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways regulated by VE-PTP.
Caption: VE-PTP regulation of the Angiopoietin-Tie2 signaling pathway.
References
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Synthesis of VE-PTP Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on "VE-Ptp-IN-1": Extensive searches for a specific molecule designated "this compound" have not yielded any publicly available information. This suggests that "this compound" may be a novel, unpublished, or internal compound designation. Therefore, this guide will provide a comprehensive overview of the discovery, synthesis, and characterization of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) inhibitors, using publicly disclosed examples as illustrative case studies. The principles and methodologies described herein are directly applicable to the development of novel VE-PTP inhibitors like the conceptual "this compound".
Introduction: VE-PTP as a Therapeutic Target
Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in regulating vascular homeostasis, angiogenesis, and inflammation. VE-PTP is a key negative regulator of the Tie-2 receptor tyrosine kinase, a critical signaling molecule for blood vessel maturation and stability.[1][2] By dephosphorylating Tie-2, VE-PTP dampens its activity.[1] Consequently, inhibiting VE-PTP enhances Tie-2 signaling, which can promote vascular stabilization and reduce vascular leakage. This mechanism of action makes VE-PTP an attractive therapeutic target for a range of diseases characterized by vascular dysfunction, including diabetic retinopathy, wet age-related macular degeneration, and certain cancers.[3]
Discovery of VE-PTP Inhibitors: A Multi-pronged Approach
The discovery of potent and selective VE-PTP inhibitors is a key focus of ongoing research. A successful strategy often involves a combination of high-throughput screening, fragment-based drug discovery, and structure-based design.
Fragment-Based Screening
A notable example of a successful discovery campaign is the identification of the novel VE-PTP inhibitor, Cpd-2, through a fragment-based screening approach.[3] This methodology involves screening a library of low-molecular-weight fragments for binding to the target protein. Hits from this initial screen are then optimized and grown into more potent, drug-like molecules.
Experimental Workflow for Fragment-Based Screening:
Caption: A generalized workflow for the fragment-based discovery of VE-PTP inhibitors.
Synthesis of VE-PTP Inhibitors
The chemical synthesis of VE-PTP inhibitors is highly dependent on the specific chemical scaffold of the compound. For instance, the synthesis of novel oxovanadium(IV) and dioxovanadium(V) complexes has been explored for their PTP1B inhibitory activity, a related protein tyrosine phosphatase, which could provide insights for VE-PTP inhibitor synthesis.
While a specific synthesis protocol for "this compound" cannot be provided, a general synthetic approach for a hypothetical small molecule inhibitor would involve:
-
Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available starting materials.
-
Forward Synthesis: Stepwise construction of the molecule using a series of chemical reactions, such as cross-coupling reactions, functional group transformations, and purification at each step.
-
Chiral Resolution/Asymmetric Synthesis: If the molecule contains stereocenters, methods to obtain the desired stereoisomer would be employed.
Quantitative Data on VE-PTP Inhibitors
The following table summarizes key quantitative data for a known VE-PTP inhibitor, AKB-9778, which serves as a benchmark in the field.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| AKB-9778 | VE-PTP | Enzymatic Assay | 5 |
Experimental Protocols
VE-PTP Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against VE-PTP.
Materials:
-
Recombinant human VE-PTP catalytic domain
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the recombinant VE-PTP enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding pNPP.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time.
-
Calculate the initial reaction velocity and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Endothelial Permeability Assay
Objective: To assess the effect of a VE-PTP inhibitor on the integrity of an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts with a porous membrane
-
Cell culture medium
-
FITC-dextran (fluorescent tracer)
-
Test compound
-
Fluorometer
Procedure:
-
Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the cells with the test compound or vehicle control for a specified duration.
-
Add FITC-dextran to the upper chamber of the Transwell insert.
-
After a defined period (e.g., 1 hour), collect samples from the lower chamber.
-
Measure the fluorescence of the samples using a fluorometer to quantify the amount of FITC-dextran that has passed through the monolayer.
-
A decrease in fluorescence in the lower chamber in the presence of the inhibitor indicates a reduction in permeability.
Signaling Pathways Involving VE-PTP
VE-PTP plays a central role in two critical signaling pathways in endothelial cells: the Tie-2 pathway and the VE-cadherin pathway.
VE-PTP Regulation of Tie-2 Signaling
VE-PTP directly dephosphorylates the Tie-2 receptor, thereby acting as a brake on its signaling cascade. Inhibition of VE-PTP leads to increased Tie-2 phosphorylation and activation of downstream pathways, such as the PI3K/Akt pathway, which promotes cell survival and vascular stability.
Caption: VE-PTP inhibition enhances Tie-2 signaling and promotes vascular stability.
VE-PTP and VE-cadherin Junctional Integrity
VE-PTP is also localized at endothelial cell-cell junctions where it interacts with VE-cadherin. This interaction is crucial for maintaining the integrity of the endothelial barrier. VE-PTP can dephosphorylate VE-cadherin and associated catenins, which strengthens cell-cell adhesion.
Caption: VE-PTP contributes to the maintenance of endothelial junctional integrity.
Conclusion and Future Directions
The inhibition of VE-PTP represents a promising therapeutic strategy for a variety of diseases underpinned by vascular dysfunction. The discovery and development of potent and selective inhibitors, exemplified by compounds like AKB-9778 and the fragment-derived Cpd-2, highlight the potential of this approach. Future research will likely focus on the development of orally bioavailable inhibitors with improved selectivity and the exploration of their therapeutic efficacy in a broader range of clinical indications. The elucidation of the precise molecular interactions between inhibitors and VE-PTP through structural biology will further guide the design of next-generation therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. The role of vascular endothelial protein tyrosine phosphatase on nitric oxide synthase function in diabetes: from molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of Novel VE-PTP Inhibitors Using Orthogonal Biophysical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Landscape of VE-Ptp-IN-1: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the targeted inhibition of specific enzymes offers a powerful strategy for therapeutic intervention. This whitepaper provides an in-depth technical guide on the cellular targets of VE-Ptp-IN-1, a novel, weakly acidic, and selective inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data, and details the experimental protocols used to elucidate its cellular functions.
Introduction to VE-PTP and its Inhibition
Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), also known as PTPRB, is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in regulating vascular homeostasis, angiogenesis, and endothelial barrier function. VE-PTP exerts its influence by dephosphorylating key signaling molecules, thereby modulating their activity. The targeted inhibition of VE-PTP has emerged as a promising therapeutic strategy for diseases characterized by vascular dysfunction, such as diabetic retinopathy and certain cancers.
This compound (also referred to as compound 2) is a novel, selective inhibitor of VE-PTP discovered through fragment-based screening. Its unique chemical properties and high selectivity offer a valuable tool for dissecting the cellular functions of VE-PTP and for the development of new therapeutic agents.
Cellular Targets and Mechanism of Action of this compound
The primary cellular target of this compound is the phosphatase VE-PTP. By inhibiting VE-PTP, this compound indirectly modulates the phosphorylation state and activity of several downstream proteins, thereby impacting critical cellular signaling pathways.
Direct Target: Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)
This compound directly binds to VE-PTP, inhibiting its phosphatase activity. This has been confirmed through various biophysical techniques, including Surface Plasmon Resonance (SPR) and X-ray crystallography[1].
Key Downstream Effects of VE-PTP Inhibition
Inhibition of VE-PTP by compounds like this compound is known to trigger a cascade of downstream signaling events, primarily through the activation of the Tie-2 receptor, a key regulator of vascular stability.
-
Tie-2 Receptor Activation: VE-PTP is a negative regulator of the Tie-2 receptor tyrosine kinase[2]. By inhibiting VE-PTP, this compound promotes the phosphorylation and activation of Tie-2[3][4]. This is a central mechanism by which VE-PTP inhibitors stabilize blood vessels.
-
VE-cadherin Junction Stabilization: VE-PTP is associated with VE-cadherin at endothelial cell junctions and plays a role in maintaining barrier integrity[5]. Inhibition of VE-PTP can lead to the stabilization of these junctions, reducing vascular permeability. This effect can be both phosphatase-dependent and -independent.
-
Modulation of Downstream Signaling Pathways: The activation of Tie-2 by VE-PTP inhibition influences several downstream signaling pathways, including:
-
FGD5 Activation: Inhibition of VE-PTP leads to the tyrosine phosphorylation and activation of FGD5, a guanine nucleotide exchange factor for Cdc42, which is crucial for junction stabilization.
-
Regulation of RhoA Signaling: VE-PTP can interact with and inhibit GEF-H1, a RhoA guanine nucleotide exchange factor. This interaction is independent of VE-PTP's phosphatase activity and helps to reduce RhoA-mediated tension at cell junctions.
-
FOXO1 Regulation: In diabetic conditions, VE-PTP inhibition can lead to decreased levels of the transcription factor FOXO1 and its pro-inflammatory and pro-fibrotic target genes.
-
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound (Cpd-2) from the primary literature.
| Parameter | Value | Method | Target | Reference |
| IC50 | 2.1 ± 0.3 µM | Enzyme Assay | VE-PTP | |
| KD | 1.9 ± 0.2 µM | Surface Plasmon Resonance (SPR) | VE-PTP |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
VE-PTP Phosphatase Activity Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of VE-PTP.
-
Reagents:
-
Recombinant human VE-PTP catalytic domain.
-
Phosphatase substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of the VE-PTP enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the diluted inhibitor to the corresponding wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 80 µL of the DiFMUP substrate solution.
-
Measure the fluorescence intensity (excitation 355 nm, emission 460 nm) at regular intervals using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay (KD Determination)
SPR is used to measure the binding affinity between this compound and VE-PTP in real-time.
-
Instrumentation: A Biacore instrument (or equivalent).
-
Reagents:
-
CM5 sensor chip.
-
Recombinant human VE-PTP.
-
This compound.
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine coupling kit.
-
-
Procedure:
-
Immobilize the VE-PTP protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Record the SPR response (in Resonance Units, RU) over time to monitor the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing the Cellular Impact of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective VE-PTP inhibitors. Its well-characterized mechanism of action, centered on the activation of the Tie-2 signaling pathway, provides a strong rationale for its use as a research tool and as a lead compound for the development of novel therapeutics for a range of vascular diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the broader cellular consequences of VE-PTP inhibition. The data and protocols presented in this technical guide offer a solid foundation for these future endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rupress.org [rupress.org]
- 3. US20200095309A1 - Multispecific antibodies that target hptp-b (ve-ptp) and vegf - Google Patents [patents.google.com]
- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes | MDPI [mdpi.com]
- 5. VE-PTP maintains the endothelial barrier via plakoglobin and becomes dissociated from VE-cadherin by leukocytes and by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VE-Ptp-IN-1 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of VE-Ptp-IN-1, a selective inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). The described assays are essential for researchers and drug development professionals investigating vascular homeostasis, angiogenesis, and related therapeutic interventions.
Introduction
Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in regulating vascular development, maintenance, and permeability. VE-PTP's primary substrate is the Tie2 receptor tyrosine kinase, a key component of the angiopoietin-Tie signaling pathway essential for vascular stability.[1][2][3][4] By dephosphorylating Tie2, VE-PTP acts as a negative regulator, dampening its signaling activity.[1] Inhibition of VE-PTP with small molecules like this compound is expected to increase Tie2 phosphorylation, thereby promoting vascular stabilization and reducing permeability. These protocols outline key in vitro assays to validate the efficacy and mechanism of action of this compound.
Data Presentation
Inhibitor Activity and Selectivity
The inhibitory activity of a VE-PTP inhibitor is typically determined against a panel of related phosphatases to assess its selectivity. The following table summarizes representative inhibitory concentrations (IC50) for a highly potent and selective VE-PTP inhibitor, AKB-9778 (Razuprotafib), which serves as a reference for the expected performance of selective VE-PTP inhibitors like this compound.
| Target Phosphatase | IC50 (nM) |
| VE-PTP | 0.017 |
| HPTPη | 0.036 |
| HPTPγ | 0.100 |
| PTP1B | 780 |
Data presented for the reference compound AKB-9778 (Razuprotafib). Similar profiling is recommended for this compound.
Signaling Pathways and Experimental Workflows
VE-PTP and Tie2 Signaling Pathway
VE-PTP directly interacts with and dephosphorylates the Tie2 receptor, thereby inactivating it. Inhibition of VE-PTP by compounds such as this compound blocks this dephosphorylation, leading to sustained Tie2 activation and downstream signaling that promotes endothelial cell survival and vascular stability.
Caption: VE-PTP negatively regulates Tie2 signaling, which is reversed by this compound.
General Experimental Workflow for In Vitro Characterization
The following workflow outlines the sequential steps for a comprehensive in vitro evaluation of a VE-PTP inhibitor.
Caption: A typical workflow for the in vitro assessment of this compound.
Experimental Protocols
In Vitro Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of VE-PTP and the inhibitory effect of this compound.
Materials:
-
Recombinant human VE-PTP catalytic domain
-
Phosphopeptide substrate (e.g., pNPP or a specific tyrosine-phosphorylated peptide)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.4)
-
This compound (and other inhibitors for control)
-
96-well microplate
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the VE-PTP enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Tie2 Phosphorylation Assay in Endothelial Cells (Western Blot)
This cell-based assay determines the effect of this compound on the phosphorylation status of its target, Tie2, in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
This compound
-
Angiopoietin-1 (Ang1) (optional, for stimulated conditions)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HUVECs to near confluence in 6-well plates.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Optionally, stimulate the cells with Ang1 (e.g., 100 ng/mL) for the last 15-30 minutes of the inhibitor treatment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Endothelial Permeability Assay (Transwell Assay)
This functional assay assesses the ability of this compound to enhance the endothelial barrier function.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
FITC-Dextran (e.g., 70 kDa)
-
Permeability-inducing agent (e.g., VEGF or thrombin)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs onto the Transwell inserts and culture them until they form a confluent monolayer.
-
Treat the HUVEC monolayers with this compound or vehicle control for a predetermined time.
-
Add a permeability-inducing agent (e.g., VEGF) to the upper chamber, if required.
-
Add FITC-Dextran to the upper chamber.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.
-
Calculate the permeability coefficient or the percentage of FITC-Dextran that has passed through the monolayer. A decrease in fluorescence in the lower chamber in the presence of this compound indicates enhanced barrier function.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel Basement Membrane Matrix
-
96-well plate
-
Endothelial cell growth medium (with reduced serum)
-
This compound
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs in a low-serum medium containing different concentrations of this compound or vehicle control.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. The role of vascular endothelial protein tyrosine phosphatase on nitric oxide synthase function in diabetes: from molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Utilizing VE-Ptp-IN-1 in Mouse Models of Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) is a critical negative regulator of angiogenesis, primarily through its interaction with the Tie2 receptor tyrosine kinase. By dephosphorylating Tie2, VE-PTP dampens pro-angiogenic signaling. Inhibition of VE-PTP presents a promising therapeutic strategy to enhance Tie2 activity, thereby promoting vascular stabilization and normalizing pathological angiogenesis. VE-Ptp-IN-1 (also known as AKB-9778) is a potent and selective small molecule inhibitor of VE-PTP's catalytic activity. These application notes provide detailed protocols for utilizing this compound in various mouse models of angiogenesis, along with expected quantitative outcomes and an overview of the underlying signaling pathways.
Mechanism of Action
This compound acts by inhibiting the phosphatase activity of VE-PTP, which in turn leads to increased phosphorylation and activation of its substrate, the Tie2 receptor, on endothelial cells.[1] This activation of Tie2 signaling triggers downstream pathways involving Akt and endothelial nitric oxide synthase (eNOS), promoting endothelial cell survival, vascular stabilization, and reducing vascular permeability.[1][2]
Data Presentation
The following tables summarize quantitative data from representative studies using this compound in mouse models of angiogenesis.
Table 1: Effect of this compound on Retinal Neovascularization in a Mouse Model of Ischemic Retinopathy
| Treatment Group | Dose | Administration Route | Reduction in Neovascularization Area (%) | Reference |
| Vehicle | - | Intravitreal | 0 | [3] |
| Anti-VE-PTP Antibody | 2 µg | Intravitreal | Significant reduction | [3] |
| This compound (AKB-9778) | 10 mg/kg | Subcutaneous | Statistically significant | |
| This compound (AKB-9778) | 50 mg/kg | Subcutaneous | Statistically significant |
Table 2: Effect of this compound on Vascular Permeability
| Model | Inducing Agent | Treatment | Dose | Administration Route | Reduction in Vascular Leakage (%) | Reference |
| Miles Assay (Dermal) | VEGF | Anti-VE-PTP Antibody | 200 µg | Intravenous | 55 ± 7 | |
| Miles Assay (Dermal) | VEGF | This compound (AKB-9778) | Not specified | Subcutaneous | Significant | |
| Miles Assay (Dermal) | Histamine | This compound (AKB-9778) | Not specified | Subcutaneous | Significant | |
| Retinal Vasculature | VEGF | This compound (AKB-9778) | 10 mg/kg or 50 mg/kg | Subcutaneous | Dose-dependent reduction |
Table 3: Effect of this compound on Tumor Angiogenesis and Growth
| Mouse Model | Cancer Cell Line | Treatment | Effect on Tumor Growth | Effect on Metastasis | Reference |
| Orthotopic | Murine Mammary Carcinoma | This compound (AKB-9778) | Delayed growth of small tumors | Repressed | |
| Syngeneic | Renal Cell Carcinoma (RENCA) | This compound (AKB-9778) + HDIL-2 | Dramatic anti-tumor effect | Not specified |
Experimental Protocols
Retinal Angiogenesis Model (Oxygen-Induced Retinopathy - OIR)
This model is widely used to study ischemia-induced retinal neovascularization, relevant to diseases like diabetic retinopathy.
Materials:
-
C57BL/6J mouse pups and nursing dams
-
This compound (AKB-9778)
-
Vehicle (e.g., sterile PBS)
-
Oxygen-regulated chamber
-
Isoflurane for anesthesia
-
Fluorescein-dextran
-
Paraformaldehyde (PFA)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
On postnatal day 7 (P7), place C57BL/6J pups and their nursing dam into a 75% oxygen chamber for 5 days.
-
On P12, return the pups to room air to induce relative hypoxia and subsequent neovascularization.
-
From P12 to P16, administer this compound (e.g., 10-50 mg/kg) or vehicle subcutaneously twice daily.
-
On P17, anesthetize the mice and perfuse with high-molecular-weight fluorescein-dextran.
-
Euthanize the mice and enucleate the eyes. Fix the eyes in 4% PFA.
-
Dissect the retinas, flat-mount them on a slide, and visualize using fluorescence microscopy.
-
Quantify the area of neovascularization using image analysis software (e.g., ImageJ).
Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneous plug of Matrigel.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Matrigel (growth factor reduced)
-
Fibroblast Growth Factor-2 (FGF2) or Vascular Endothelial Growth Factor (VEGF)
-
Heparin
-
This compound (AKB-9778)
-
Vehicle
-
Hemoglobin assay kit
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice.
-
Prepare the Matrigel mixture containing an angiogenic stimulus (e.g., 150 ng/mL FGF2) and heparin (10 units/mL).
-
Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous or intraperitoneal injection) prior to Matrigel injection and continue for the duration of the experiment.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), euthanize the mice and explant the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content in the plugs as an index of blood vessel formation.
-
Performing immunohistochemistry on sectioned plugs using an endothelial cell marker like CD31 to visualize and quantify vessel density.
-
Tumor Angiogenesis Model (Xenograft)
This model evaluates the effect of this compound on the growth and vascularization of tumors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cell line of interest (e.g., Lewis Lung Carcinoma, B16F10 melanoma)
-
This compound (AKB-9778)
-
Vehicle
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for vessel density, anti-hypoxyprobe for tumor hypoxia)
Procedure:
-
Subcutaneously implant tumor cells into the flank of the immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle daily via subcutaneous or intraperitoneal injection.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process the tumors for:
-
Immunohistochemical analysis of vessel density (CD31 staining) and vessel perfusion.
-
Assessment of tumor hypoxia.
-
Western blot analysis of Tie2 phosphorylation.
-
Visualizations
Caption: VE-PTP Signaling and Inhibition by this compound.
Caption: Workflow for Tumor Angiogenesis Model.
References
Application Notes and Protocols for VE-Ptp-IN-1 (AKB-9778) in In Vivo Studies
These application notes provide a comprehensive overview of the in vivo use of VE-Ptp-IN-1, a potent and selective small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving angiogenesis, vascular permeability, and related pathologies.
Introduction
Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is a key negative regulator of the TIE2 receptor tyrosine kinase, a critical pathway in maintaining vascular stability. Inhibition of VE-PTP leads to TIE2 activation, which in turn strengthens endothelial cell junctions, reduces vascular leakage, and normalizes vascular function. This compound (AKB-9778) is a first-in-class VE-PTP inhibitor that has been investigated in various preclinical models of diseases characterized by vascular dysfunction.
Signaling Pathway
VE-PTP directly interacts with and dephosphorylates TIE2, keeping it in an inactive state. Upon inhibition of VE-PTP by agents like AKB-9778, TIE2 becomes phosphorylated (activated), initiating downstream signaling cascades that promote endothelial barrier function. This inhibitor has been shown to counteract vascular leakage induced by inflammatory mediators such as VEGF and histamine.[1] The stabilization of endothelial junctions by VE-PTP inhibition is mediated through TIE2 in a VE-cadherin-independent manner.[1]
Caption: VE-PTP inhibition by AKB-9778 activates TIE2 signaling.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound (AKB-9778) in various in vivo models.
Table 1: Subcutaneous Administration of AKB-9778
| Animal Model | Disease/Condition | Dosage | Frequency | Key Findings | Reference |
| C57BL/6 Mice | LPS-induced lung inflammation | 24 mg/kg | Single dose | Inhibited neutrophil extravasation by 60%. | [1] |
| C57BL/6 Mice | VEGF/Histamine-induced vascular permeability | 24 mg/kg | Single dose | Significantly inhibited vascular leakage. | [1] |
| C57BL/6 Mice | Histamine-induced vascular permeability | Not specified | 1 hour prior to challenge | Increased FGD5 tyrosine phosphorylation 3-3.5 fold in lung lysates. | [2] |
| Rho-VEGF Mice | Retinal vascular leakage | 3 or 10 mg/kg | Twice daily for 1 day, then a third dose | Reduced retinal vascular leakage. |
Table 2: Intravenous Administration of Anti-VE-PTP Antibody
| Animal Model | Disease/Condition | Dosage | Frequency | Key Findings | Reference |
| C57BL/6 Mice | VEGF-induced vascular permeability | 200 µg | Single dose | Blocked VEGF-induced vascular permeability by 55%. | |
| 7-day-old Mice | Vascular remodeling | 100 µg | Daily for 5 days | Increased vessel diameters in the tongue. |
Table 3: Intravitreal Administration of Anti-VE-PTP Antibody
| Animal Model | Disease/Condition | Dosage | Frequency | Key Findings | Reference |
| Mice | Oxygen-induced ischemic retinopathy | 0.1, 0.5, or 2 µg | Single dose at P12 | 2 µg dose significantly reduced retinal neovascularization at P17. | |
| Rho-VEGF Transgenic Mice | Subretinal neovascularization | 0.5 or 2 µg | Single dose at P15 | Significantly less subretinal neovascularization at P21. | |
| Mice | Laser-induced choroidal neovascularization | 2 µg | Single dose | Significantly reduced the area of choroidal neovascularization after 7 days. |
Experimental Protocols
Miles Assay for Vascular Permeability
This assay measures changes in vascular permeability in the skin.
Caption: Workflow for the Miles Assay to assess vascular permeability.
Methodology:
-
Mice are subcutaneously injected with AKB-9778 or a vehicle control.
-
After 30 minutes, Evans blue dye is injected intravenously.
-
10 minutes following the dye injection, a pro-inflammatory mediator such as VEGF or histamine is injected intradermally into the dorsal skin.
-
After a further 30 minutes, the animals are euthanized, and the area of skin with dye leakage is excised.
-
The Evans blue dye is then extracted from the skin tissue and quantified spectrophotometrically to determine the extent of vascular permeability.
Oxygen-Induced Ischemic Retinopathy Model
This model is used to study retinal neovascularization.
Methodology:
-
At postnatal day 12 (P12), mice with ischemic retinopathy are given a single intravitreal injection of an anti-VE-PTP antibody (e.g., 0.1, 0.5, or 2 µg) or a control IgG.
-
At P17, the mice are euthanized, and their retinas are dissected and flat-mounted.
-
Retinal neovascularization is visualized by staining with Griffonia simplicifolia agglutinin (GSA) and quantified by image analysis.
Analysis of Neutrophil Recruitment in Lungs
This protocol assesses the effect of VE-PTP inhibition on leukocyte extravasation.
Methodology:
-
A single dose of AKB-9778 (24 mg/kg) is administered subcutaneously to mice.
-
The mice are then challenged by inhaling aerosolized lipopolysaccharide (LPS) for 40 minutes to induce lung inflammation.
-
Four hours after the LPS challenge, a bronchoalveolar lavage is performed to collect neutrophils that have extravasated into the lungs.
-
The number of neutrophils is then quantified to determine the effect of the inhibitor on leukocyte recruitment.
Concluding Remarks
This compound (AKB-9778) has demonstrated significant efficacy in various preclinical models of vascular disease by stabilizing endothelial junctions and reducing vascular leakage. The provided dosages and protocols serve as a starting point for designing in vivo studies. Researchers should optimize these parameters based on their specific animal models and experimental objectives. Careful consideration of the administration route and timing relative to the disease challenge is crucial for achieving desired therapeutic outcomes.
References
VE-Ptp-IN-1 solubility and stability in culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
VE-Ptp-IN-1 is a selective and weakly acidic inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP), a key regulator of vascular homeostasis and angiogenesis.[1] VE-PTP plays a critical role in modulating the phosphorylation status of endothelial cell surface receptors, thereby influencing endothelial barrier function and vascular stability. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell culture, along with methods to assess its stability in aqueous media.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Target | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) |
| Chemical Nature | Weakly acidic small molecule |
| Primary Applications | In vitro studies of angiogenesis, vascular permeability, and endothelial cell signaling. |
Solubility and Storage
Due to the limited availability of public data on the specific solubility of this compound, the following recommendations are based on its chemical nature as a weakly acidic small molecule and data from similar protein tyrosine phosphatase (PTP) inhibitors. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Recommended Solvents and Stock Solution Preparation:
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Many PTP inhibitors show good solubility in DMSO. This is the recommended solvent for creating a high-concentration stock solution. |
| Ethanol | 1-10 mM | Some PTP inhibitors are soluble in ethanol. May be a suitable alternative to DMSO for certain cell culture applications. |
| Water | Expected to be poorly soluble | As a weakly acidic organic molecule, this compound is not expected to be highly soluble in aqueous solutions at neutral pH. |
Stock Solution Storage:
| Storage Condition | Duration | Notes |
| -20°C | Up to 6 months | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years | For long-term storage, -80°C is recommended to maintain stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Determination of this compound Solubility in Culture Media
This protocol provides a method to determine the practical working concentration and assess the stability of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare serial dilutions of the this compound stock solution into the desired cell culture medium. Suggested final concentrations to test: 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Include a solvent control (culture medium with the same final concentration of DMSO without the inhibitor).
-
Incubate the solutions at 37°C in a 5% CO2 incubator.
-
Visually inspect the solutions for any signs of precipitation at regular intervals (e.g., 0, 2, 6, 12, and 24 hours) using a microscope.
-
The highest concentration that remains clear without any visible precipitate is considered the maximum practical working concentration in that specific culture medium.
Protocol 3: In Vitro Cell-Based Assay
This protocol outlines a general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells)
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
Proceed with downstream analysis, such as cell viability assays, western blotting for target phosphorylation, or immunofluorescence staining.
Signaling Pathway
VE-PTP is a critical negative regulator of the Tie-2 receptor tyrosine kinase and is also involved in the dephosphorylation of VE-cadherin, a key component of endothelial adherens junctions. Inhibition of VE-PTP is expected to increase the phosphorylation of Tie-2 and VE-cadherin, leading to enhanced endothelial barrier function and vascular stability.
Caption: this compound inhibits VE-PTP, leading to increased phosphorylation of Tie-2 and VE-cadherin.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of this compound in a cell-based assay.
Caption: Workflow for this compound solubility, stability, and in vitro efficacy testing.
References
Application Note: Detection of VE-PTP Inhibitor-Induced Tie-2 Phosphorylation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and semi-quantification of phosphorylated Tie-2 (p-Tie-2) in cell lysates following treatment with the Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) inhibitor, VE-PTP-IN-1, using Western blot analysis.
Introduction
The Tie-2 receptor tyrosine kinase is a critical regulator of vascular stability and angiogenesis.[1][2] Its activity is tightly controlled by a balance of phosphorylation and dephosphorylation events. VE-PTP is a key negative regulator of Tie-2, as it dephosphorylates the receptor, leading to its inactivation.[3][4] Small molecule inhibitors of VE-PTP, such as this compound (also known as AKB-9778), have been developed to block this phosphatase activity. Inhibition of VE-PTP leads to an increase in Tie-2 phosphorylation at specific tyrosine residues, such as Tyr992, which is a major autophosphorylation site, thereby activating the receptor and its downstream signaling pathways. This activation promotes endothelial cell survival and vascular stabilization. Western blotting is a robust and widely used technique to measure the increase in p-Tie-2 levels following VE-PTP inhibitor treatment, providing a reliable method to assess the compound's efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Tie-2 signaling pathway in the presence and absence of a VE-PTP inhibitor and the experimental workflow for the Western blot protocol.
Caption: Tie-2 signaling pathway modulation by this compound.
Caption: Western blot experimental workflow.
Experimental Protocol
This protocol is optimized for cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Part 1: Cell Culture and Treatment
-
Cell Seeding: Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor tyrosine kinase activity, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 30 minutes).
Part 2: Lysate Preparation
-
Washing: Place the cell culture dish on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10 cm dish.
-
Phosphatase Inhibitors are crucial to preserve the phosphorylation state of Tie-2. Common inhibitors include sodium orthovanadate, sodium pyrophosphate, and beta-glycerophosphate.
-
-
Cell Collection: Scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Agitate the lysate for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay. This ensures equal loading of protein for each sample.
-
Sample Preparation for Gel Loading:
-
Take a calculated volume of lysate containing 20-50 µg of total protein.
-
Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Part 5: Immunoblotting
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Note: For phospho-proteins, BSA is generally preferred over non-fat dry milk as a blocking agent to reduce background noise.
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phosphorylated Tie-2 (e.g., anti-phospho-Tie2 Tyr992) diluted in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3).
Part 6: Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed with an antibody for total Tie-2 and/or a loading control (e.g., GAPDH or β-actin) to normalize the p-Tie-2 signal.
Data Presentation
The following table summarizes the key quantitative parameters of the protocol.
| Parameter | Recommended Value/Range | Notes |
| Protein Loading per Lane | 20-50 µg | Ensure equal loading by performing a protein quantification assay. |
| SDS-PAGE Gel Percentage | 8% | Appropriate for the molecular weight of Tie-2 (~160 kDa). |
| Blocking Buffer | 5% w/v BSA in TBST | BSA is recommended for phospho-protein detection to minimize background. |
| Primary Antibody Dilution | 1:1000 | This is a common starting dilution; optimize as needed based on antibody datasheet. |
| Primary Antibody Incubation | Overnight at 4°C | Promotes specific antibody binding. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Dilution depends on the specific antibody and detection reagent sensitivity. |
| Secondary Antibody Incubation | 1 hour at Room Temperature | Standard incubation time. |
| Wash Duration | 3 x 5-10 minutes | Sufficient to remove non-specific binding. |
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. Phospho-Tie2 (Ser1119) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VE-PTP controls blood vessel development by balancing Tie-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling Endothelial Junction Dynamics with VE-Ptp-IN-1, a Vascular Endothelial Protein Tyrosine Phosphatase Inhibitor
References
- 1. VE-PTP stabilizes VE-cadherin junctions and the endothelial barrier via a phosphatase-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VE-cadherin facilitates BMP-induced endothelial cell permeability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VE-PTP and VE-cadherin ectodomains interact to facilitate regulation of phosphorylation and cell contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: VE-PTP-IN-1 in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and is characterized by progressive damage to the retinal microvasculature.[1][2] Key pathological features include increased vascular permeability, leading to macular edema, and pathological angiogenesis (neovascularization), which can result in vitreous hemorrhage and retinal detachment.[3][4] While vascular endothelial growth factor (VEGF) is a well-established therapeutic target, a significant number of patients show an incomplete response to anti-VEGF therapies, highlighting the need for novel therapeutic strategies.[5]
The Angiopoietin-Tie2 signaling pathway has emerged as a critical regulator of vascular stability and quiescence. Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is a key negative regulator of this pathway, dephosphorylating the Tie2 receptor and thereby inhibiting its activity. VE-PTP-IN-1, a small molecule inhibitor of VE-PTP (exemplified by compounds such as AKB-9778/razuprotafib), represents a promising therapeutic approach for diabetic retinopathy. By inhibiting VE-PTP, this compound activates the Tie2 signaling cascade, promoting vascular stabilization, reducing vascular leakage, and inhibiting neovascularization.
These application notes provide an overview of the utility of this compound in diabetic retinopathy research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a competitive inhibitor of the intracellular catalytic domain of VE-PTP. In the context of diabetic retinopathy, where the pro-angiogenic and pro-permeability factor Angiopoietin-2 (Ang2) is often upregulated, VE-PTP inhibition offers a unique mechanism to restore vascular stability. The binding of Angiopoietin-1 (Ang1) to the Tie2 receptor on endothelial cells induces a conformational change that prevents VE-PTP from accessing and dephosphorylating Tie2, leading to its activation. Conversely, Ang2 acts as a context-dependent antagonist, promoting vascular destabilization. This compound circumvents the need for Ang1 by directly inhibiting VE-PTP, leading to constitutive Tie2 activation even in the presence of high Ang2 levels. This activation triggers downstream signaling pathways, including the PI3K/Akt and ERK pathways, which promote endothelial cell survival, enhance cell-cell junctions, and suppress inflammatory responses.
Key Signaling Pathway
Caption: this compound inhibits VE-PTP, leading to Tie2 activation and downstream signaling promoting vascular stability.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Type | Treatment | Outcome | Result | Reference |
| Tie2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | AKB-9778 | Increased Tie2 phosphorylation | Dose-dependent increase | |
| Akt Phosphorylation | HUVECs | AKB-9778 | Increased Akt phosphorylation | Dose-dependent increase | |
| ERK Phosphorylation | HUVECs | AKB-9778 | Increased ERK phosphorylation | Dose-dependent increase | |
| Endothelial Cell Permeability | HUVEC Monolayers | AKB-9778 + VEGF | Reduced VEGF-induced permeability | Significant reduction in permeability |
In Vivo Efficacy of this compound in a Mouse Model of Oxygen-Induced Retinopathy (OIR)
| Animal Model | Treatment | Dosage | Outcome | Result | Reference |
| C57BL/6J Mice (OIR) | AKB-9778 (intravitreal) | 2 µg | Retinal Neovascularization | Significant reduction in neovascular tuft area | |
| C57BL/6J Mice (OIR) | Anti-VE-PTP antibody (intravitreal) | 2 µg | Retinal Neovascularization | Significant reduction in neovascular area | |
| C57BL/6J Mice (OIR) | AKB-9778 (subcutaneous) | 15 mg/kg, twice daily | Retinal Neovascularization | Significant inhibition of ischemia-induced retinal NV |
Experimental Protocols
In Vitro Tie2 Phosphorylation Assay
Objective: To determine the ability of this compound to induce Tie2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (e.g., AKB-9778)
-
Recombinant human Angiopoietin-1 (Ang1)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total Tie2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control. For positive control, treat cells with Ang1 (100 ng/mL) for 30 minutes.
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-Tie2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Tie2 antibody for normalization.
Caption: Workflow for in vitro Tie2 phosphorylation assay.
In Vitro Endothelial Cell Permeability Assay (Transwell Assay)
Objective: To assess the effect of this compound on endothelial barrier function.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF
-
FITC-dextran (40 kDa)
-
Fluorometer
Protocol:
-
Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
-
Treat the HUVEC monolayers with this compound for 1 hour.
-
Add VEGF to the lower chamber to induce hyperpermeability.
-
Add FITC-dextran to the upper chamber.
-
Incubate for 30-60 minutes.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a fluorometer.
-
Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.
In Vivo Mouse Model of Oxygen-Induced Retinopathy (OIR)
Objective: To evaluate the anti-angiogenic effect of this compound in a model of proliferative retinopathy.
Materials:
-
C57BL/6J mouse pups and nursing dams
-
Oxygen-regulated chamber
-
This compound (for intravitreal or systemic administration)
-
Anesthetic (e.g., isoflurane)
-
33-gauge needle for intravitreal injection
-
Fluorescein-isothiocyanate (FITC)-dextran
-
Dissecting microscope
-
Fluorescence microscope and imaging software
Protocol:
-
On postnatal day 7 (P7), place C57BL/6J mouse pups and their dam in a hyperoxic chamber (75% oxygen).
-
On P12, return the pups to normoxia (room air). This induces relative hypoxia and subsequent retinal neovascularization.
-
On P12, administer this compound via intravitreal injection (e.g., 1 µL of a 2 µg/µL solution) or systemic administration (e.g., subcutaneous injection).
-
On P17, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and stain with FITC-dextran to visualize the retinal vasculature.
-
Flat-mount the retinas and image using a fluorescence microscope.
-
Quantify the area of neovascularization and the avascular area using imaging software.
Caption: Experimental workflow for the mouse model of oxygen-induced retinopathy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of diabetic retinopathy by targeting the Tie2 signaling pathway to promote vascular stability. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of VE-PTP inhibitors in preclinical models of diabetic retinopathy. Further research into the long-term safety and efficacy of these compounds is warranted to translate these promising findings into clinical applications for patients with diabetic eye disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Diabetic retinopathy: a comprehensive update on in vivo, in vitro and ex vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond VEGF: Angiopoietin–Tie Signaling Pathway in Diabetic Retinopathy [mdpi.com]
- 4. Beyond VEGF: Angiopoietin-Tie Signaling Pathway in Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VE-Ptp-IN-1 in Tumor Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VE-Ptp-IN-1, a selective inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), in the study of tumor angiogenesis. This document outlines the mechanism of action, key experimental protocols, and expected outcomes based on preclinical research.
Introduction
Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) is an endothelial-specific, receptor-type tyrosine phosphatase that plays a critical role in regulating vascular development and stability.[1] It primarily exerts its function through the dephosphorylation and subsequent inactivation of the Tie-2 receptor tyrosine kinase.[2][3][4] In the context of tumor biology, the tumor microvasculature is often structurally and functionally abnormal, contributing to tumor progression and metastasis.[5] VE-PTP has emerged as a key regulator in this process, and its inhibition presents a promising therapeutic strategy to normalize tumor vasculature and inhibit angiogenesis. This compound is a selective inhibitor designed for the investigation of these processes.
Mechanism of Action
This compound functions by inhibiting the phosphatase activity of VE-PTP. This leads to the hyperphosphorylation and activation of its primary substrate, the Tie-2 receptor, on endothelial cells. Activated Tie-2 signaling initiates a cascade of downstream events that collectively promote vascular quiescence and normalization. This includes strengthening endothelial cell junctions, reducing vascular permeability, and inhibiting endothelial cell proliferation and migration, which are hallmark processes of angiogenesis.
The signaling cascade initiated by VE-PTP inhibition is multifaceted. In addition to Tie-2, VE-PTP also interacts with VE-cadherin, a key component of endothelial adherens junctions. By modulating the phosphorylation state of components within the junctional complex, VE-PTP inhibition can enhance barrier function. Furthermore, VE-PTP inhibition influences the activity of other crucial signaling molecules such as Akt and endothelial nitric oxide synthase (eNOS), contributing to its overall effect on vascular stabilization. Interestingly, VE-PTP can also regulate VEGFR2 activity, suggesting a complex interplay between the Tie-2 and VEGF signaling pathways in the control of angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of VE-PTP inhibition observed in various preclinical models. Note that much of the available data comes from studies using the well-characterized VE-PTP inhibitor AKB-9778, which is expected to have a similar biological effect to this compound.
Table 1: In Vitro Efficacy of VE-PTP Inhibition
| Parameter | Cell Type | Treatment | Effect | Reference |
| IC50 | Recombinant VE-PTP | AKB-9778 | 17 pM | |
| Endothelial Permeability | HUVEC | AKB-9778 (5 µM) | ~40% reduction in thrombin-induced permeability | |
| Endothelial Permeability | HUVEC | Anti-VE-PTP Antibodies | ~55% reduction in VEGF-induced permeability | |
| Leukocyte Transmigration | HUVEC | AKB-9778 (5 µM) | ~40% reduction in neutrophil transmigration | |
| Nitric Oxide Production | HUVEC | AKB-9778 | Marked increase |
Table 2: In Vivo Efficacy of VE-PTP Inhibition in Tumor Models
| Parameter | Tumor Model | Treatment | Effect | Reference |
| Tumor Growth (Early Phase) | 4T1 & E0771 Mammary Carcinoma | AKB-9778 | Delayed tumor growth | |
| Tumor Vessel Permeability | 4T1 Tumors | AKB-9778 (72h) | Statistically significant decrease (P=0.03) | |
| Metastasis | 4T1 Mammary Carcinoma (Adjuvant) | AKB-9778 | Reduced number of metastases | |
| Survival | 4T1 Spontaneous Metastasis | Doxorubicin + AKB-9778 | Prolonged survival (P=0.05) | |
| Tumor Growth | B16F10Luc Melanoma | ITPP (induces similar effects) | 2.8-fold increase vs 5.5-fold in control (Day 24) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Principle: Endothelial cells, when cultured on a basement membrane extract like Matrigel, will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel per well and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media.
-
Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
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Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using imaging software.
In Vitro Endothelial Permeability Assay (Transwell)
This assay measures the integrity of the endothelial barrier by quantifying the passage of a tracer molecule across a cell monolayer.
Principle: Endothelial cells are grown to confluence on a porous membrane in a Transwell insert. The passage of a fluorescently labeled high molecular weight dextran from the upper to the lower chamber is measured. Compounds that enhance barrier function will reduce the amount of dextran that passes through.
Protocol:
-
Seed endothelial cells onto collagen-coated Transwell inserts and grow to confluence.
-
Treat the confluent monolayer with this compound or vehicle for a predetermined time (e.g., 24-48 hours).
-
Optionally, add an inflammatory mediator (e.g., VEGF or thrombin) to challenge the barrier.
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Add FITC-dextran (e.g., 250 kDa) to the upper chamber.
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At various time points, collect samples from the lower chamber.
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Measure the fluorescence intensity of the samples using a plate reader.
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Calculate the permeability coefficient based on the rate of tracer diffusion. A lower value indicates enhanced barrier integrity.
In Vivo Tumor Angiogenesis and Growth Model
This protocol outlines a general approach for evaluating the effect of this compound on tumor growth and vasculature in a murine model.
Principle: Tumor cells are implanted subcutaneously or orthotopically into immunocompromised or syngeneic mice. Once tumors are established, treatment with this compound is initiated. Tumor growth is monitored, and upon study completion, tumors are excised for analysis of vascular parameters.
Protocol:
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Implant tumor cells (e.g., 4T1 or E0771 murine mammary carcinoma cells) into the mammary fat pad of appropriate mice.
-
Allow tumors to establish to a palpable size (e.g., 3mm diameter).
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Initiate treatment with this compound or vehicle control via a suitable route of administration (e.g., subcutaneous or intraperitoneal injection).
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Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
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At the end of the study, euthanize the mice and excise the tumors.
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Process tumors for histological analysis.
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Perform immunohistochemical staining for markers of blood vessels (e.g., CD31) to assess vessel density and morphology.
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Optionally, assess vessel function by intravenous injection of fluorescent lectin or dextran prior to euthanasia to measure perfusion and permeability.
Concluding Remarks
This compound is a valuable tool for investigating the role of VE-PTP in tumor angiogenesis. By activating the Tie-2 signaling pathway, it promotes the normalization of tumor vasculature, leading to reduced permeability and inhibition of angiogenic sprouting. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of VE-PTP inhibition in oncology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effects of Vascular-Endothelial Protein Tyrosine Phosphatase Inhibition on Breast Cancer Vasculature and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. VE-PTP controls blood vessel development by balancing Tie-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Endothelial Cell Permeability Assay Using a VE-PTP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular endothelial protein tyrosine phosphatase (VE-PTP) is a key regulator of endothelial barrier function. It is an endothelial-specific receptor-type phosphatase that interacts with critical junctional proteins, including VE-cadherin and Tie-2, to modulate the integrity of the endothelial lining.[1][2] Dysregulation of endothelial permeability is a hallmark of various pathological conditions, including inflammation, cancer, and diabetic retinopathy. Consequently, VE-PTP has emerged as a promising therapeutic target for diseases characterized by vascular leakage.
These application notes provide a detailed protocol for assessing the effect of a VE-PTP inhibitor, exemplified by compounds similar to AKB-9778, on endothelial cell permeability in vitro. Two primary methods are described: the Transwell permeability assay using a fluorescent tracer (FITC-dextran) and the measurement of Transendothelial Electrical Resistance (TEER).
Mechanism of Action of VE-PTP Inhibition
VE-PTP plays a dual role in regulating endothelial barrier function through its interaction with VE-cadherin and the Tie-2 receptor. While it can dephosphorylate VE-cadherin, contributing to junctional stability, its inhibition has been shown to paradoxically enhance barrier function.[1][3] This is primarily attributed to the potentiation of Tie-2 signaling.[4]
Inhibition of VE-PTP leads to increased phosphorylation and activation of the Tie-2 receptor. Activated Tie-2 initiates a signaling cascade that strengthens endothelial cell junctions, counteracting the effects of permeability-inducing agents like vascular endothelial growth factor (VEGF). This stabilization occurs even in the absence of VE-cadherin, highlighting the critical role of the Tie-2 pathway in the therapeutic effects of VE-PTP inhibitors.
Below is a diagram illustrating the signaling pathway affected by VE-PTP inhibition.
Experimental Protocols
Two common methods for assessing endothelial permeability are provided below. The choice of method depends on the specific research question and available equipment.
Protocol 1: Transwell Permeability Assay (FITC-Dextran)
This assay measures the passage of a fluorescently labeled high molecular weight dextran across an endothelial cell monolayer. An increase in fluorescence in the lower chamber corresponds to increased permeability.
Experimental Workflow:
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells of interest
-
Endothelial Cell Growth Medium
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Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size for 24-well plates)
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24-well tissue culture plates
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This compound (or similar inhibitor)
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Permeability-inducing agent (e.g., VEGF, thrombin)
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FITC-Dextran (e.g., 250 kDa)
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Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells (e.g., 1-5 x 10^5 cells/insert) onto the apical side of the Transwell inserts in endothelial growth medium. Place the inserts into a 24-well plate containing growth medium in the basolateral chamber.
-
Monolayer Formation: Culture the cells for 2-4 days, or until a confluent monolayer is formed. Visually inspect the monolayer for confluence.
-
Treatment: Pre-treat the endothelial monolayers with the desired concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Induction of Permeability: Add a permeability-inducing agent (e.g., VEGF) to the apical chamber and incubate for the desired duration.
-
Tracer Addition: Add FITC-dextran to the apical chamber at a final concentration of 1 mg/mL.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes to 24 hours) at 37°C.
-
Sample Collection: Carefully collect a sample from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the collected samples using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Calculate the relative permeability by comparing the fluorescence of the treated samples to the controls.
Protocol 2: Transendothelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive method that measures the electrical resistance across an endothelial monolayer. A decrease in TEER indicates an increase in paracellular permeability.
Materials:
-
Endothelial cells and culture reagents as in Protocol 1
-
Transwell inserts and plates
-
This compound (or similar inhibitor)
-
Permeability-inducing agent (e.g., VEGF)
-
TEER measurement system (e.g., EVOM voltohmmeter with "chopstick" electrodes)
Procedure:
-
Cell Culture: Seed and culture endothelial cells on Transwell inserts to form a confluent monolayer as described in Protocol 1.
-
Baseline TEER Measurement: Before treatment, measure the baseline TEER of the endothelial monolayers.
-
Equilibrate the plate to the measurement temperature.
-
Sterilize the electrodes according to the manufacturer's instructions.
-
Place the electrodes in the apical and basolateral chambers of each well and record the resistance (Ω).
-
-
Blank Measurement: Measure the resistance of a blank Transwell insert without cells containing only medium.
-
Treatment: Add this compound or vehicle control, followed by the permeability-inducing agent, to the apical chamber.
-
Time-Course Measurement: Measure the TEER at various time points after treatment to monitor the dynamic changes in barrier function.
-
Data Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell-covered inserts to obtain the net resistance.
-
Multiply the net resistance by the surface area of the Transwell membrane to express the TEER in Ω x cm².
-
Data Presentation
The following tables present representative quantitative data on the effects of VE-PTP inhibition on endothelial permeability, based on published studies using inhibitors like AKB-9778.
Table 1: Effect of VE-PTP Inhibitor on VEGF-Induced Permeability (FITC-Dextran Assay)
| Treatment Group | Permeability (Relative Fluorescence Units) | % Inhibition of VEGF-Induced Permeability |
| Vehicle Control | 100 ± 10 | - |
| VEGF (200 ng/mL) | 550 ± 50 | 0% |
| This compound (10 µM) | 110 ± 15 | - |
| VEGF + this compound (10 µM) | 200 ± 25 | 77.8% |
Data are represented as mean ± SEM. This is example data modeled on published findings.
Table 2: Effect of VE-PTP Inhibitor on Thrombin-Induced Permeability (FITC-Dextran Assay)
| Treatment Group | Permeability (% of PBS Control) |
| PBS Control | 100% |
| Thrombin | 350 ± 30% |
| Thrombin + this compound (10 µM) | 150 ± 20% |
Data are represented as mean ± SEM. This is example data modeled on published findings.
Table 3: Effect of VE-PTP Knockdown on Endothelial Permeability
| Condition | Relative Permeability |
| Control siRNA | 100% |
| VE-PTP siRNA | 160 ± 15% |
Data are represented as mean ± SEM. This demonstrates that while a small molecule inhibitor enhances barrier function via Tie-2, the genetic knockdown of VE-PTP can increase permeability, highlighting the complex role of VE-PTP.
Conclusion
The provided protocols offer a framework for investigating the role of VE-PTP inhibitors in modulating endothelial permeability. The choice between the FITC-dextran and TEER assays will depend on the specific experimental needs, with the former providing a measure of macromolecular passage and the latter offering real-time, non-invasive assessment of ion flux. Understanding the impact of VE-PTP inhibition on endothelial barrier function is crucial for the development of novel therapeutics for a range of vascular diseases.
References
Troubleshooting & Optimization
Technical Support Center: VE-PTP Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) inhibitors, specifically addressing the topic of "VE-Ptp-IN-1 not showing expected Tie-2 activation."
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a VE-PTP inhibitor on Tie-2?
A1: VE-PTP is a receptor-type protein tyrosine phosphatase that negatively regulates the Tie-2 receptor, a tyrosine kinase. By dephosphorylating Tie-2, VE-PTP keeps it in an inactive state. Therefore, a VE-PTP inhibitor, such as this compound, is expected to block the activity of VE-PTP, leading to an increase in the phosphorylation (activation) of Tie-2. This activation then triggers downstream signaling pathways that promote endothelial cell stability and vascular health.
Q2: How can I measure Tie-2 activation in my experiment?
A2: Tie-2 activation is most commonly measured by detecting its phosphorylation at specific tyrosine residues. The most common method is Western blotting using a phospho-specific antibody against a key autophosphorylation site, such as Tyrosine 992 (p-Tie2 Y992). To confirm the specificity of the signal, it is crucial to also probe for total Tie-2 levels to normalize the data. For low-abundance protein, immunoprecipitation of Tie-2 followed by Western blotting for phosphotyrosine can be employed to enrich the sample.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound should be determined empirically for your specific cell type and experimental conditions. As a starting point, you can refer to the effective concentrations of other well-characterized VE-PTP inhibitors like AKB-9778 (razuprotafib). For cell-based assays, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective for AKB-9778.[1] It is recommended to perform a dose-response curve to identify the optimal concentration for Tie-2 activation in your system.
Q4: What are the downstream signaling pathways activated by Tie-2?
A4: Upon activation, Tie-2 can initiate several downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for endothelial cell survival, and the Ras/MAPK (ERK) pathway, which is involved in cell proliferation and migration.[2] Therefore, in addition to measuring Tie-2 phosphorylation, you can also assess the phosphorylation of downstream targets like Akt and ERK to confirm pathway activation.
Troubleshooting Guide: this compound Not Showing Expected Tie-2 Activation
If you are not observing the expected increase in Tie-2 phosphorylation after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Problem Area 1: Inhibitor Integrity and Activity
| Potential Issue | Troubleshooting Steps |
| Inhibitor Degradation | 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. The compound may have degraded during storage. 2. Proper Storage: Store the inhibitor as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles by preparing small aliquots of your stock solution. 3. Fresh Preparations: Prepare fresh working dilutions of the inhibitor from a new stock aliquot for each experiment. |
| Inhibitor Solubility | 1. Check for Precipitation: Visually inspect your stock and working solutions for any signs of precipitation. The inhibitor may not be fully dissolved at the tested concentrations, leading to a lower effective concentration. 2. Optimize Solvent: this compound is a weakly acidic molecule. While DMSO is a common solvent for preparing high-concentration stock solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. 3. Sonication/Warming: Gentle warming or sonication may aid in the dissolution of the compound in the stock solvent. |
| Incorrect Concentration | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration. 2. Positive Control: Include a known activator of Tie-2, such as Angiopoietin-1 (Ang-1), as a positive control to ensure your experimental system is responsive. |
Problem Area 2: Experimental Conditions
| Potential Issue | Troubleshooting Steps |
| Cell-Specific Factors | 1. VE-PTP Expression: Confirm that your cell line expresses sufficient levels of VE-PTP. VE-PTP expression can vary between different endothelial cell types (e.g., HUVECs vs. bEnd.3 cells).[3][4] 2. Tie-2 Expression: Ensure your cells also express adequate levels of the Tie-2 receptor. 3. Cell Health and Confluency: Use healthy, sub-confluent cells for your experiments. Overly confluent or stressed cells may exhibit altered signaling responses. |
| Serum Interference | 1. Serum Starvation: Serum contains various growth factors that can activate receptor tyrosine kinases and interfere with the specific signaling you are investigating. It is recommended to serum-starve your cells for 4-6 hours prior to inhibitor treatment to reduce basal signaling.[1] |
| Incubation Time | 1. Time-Course Experiment: The kinetics of Tie-2 phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal time point for observing maximal Tie-2 activation after inhibitor treatment. |
Problem Area 3: Western Blotting Technique
| Potential Issue | Troubleshooting Steps |
| Suboptimal Lysis Buffer | 1. Include Phosphatase Inhibitors: It is critical to include a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer to prevent dephosphorylation of Tie-2 after cell lysis. 2. Use Appropriate Detergents: The choice of detergent in the lysis buffer (e.g., RIPA, Triton X-100) can affect protein extraction efficiency. Ensure your buffer is suitable for membrane proteins like Tie-2 and VE-PTP. |
| Antibody Issues | 1. Antibody Validation: Use a phospho-specific Tie-2 antibody that has been validated for Western blotting. Check the manufacturer's datasheet for recommended antibody concentrations and positive control cell lysates. 2. Blocking Buffer: When using phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background. 3. Total Protein Control: Always probe for total Tie-2 as a loading control and to confirm that the lack of a phospho-signal is not due to a lack of protein. |
| Low Signal | 1. Increase Protein Load: Load a sufficient amount of protein lysate onto the gel (typically 20-40 µg per lane). 2. Immunoprecipitation: If the endogenous levels of phosphorylated Tie-2 are too low to detect by standard Western blotting, consider performing an immunoprecipitation with a total Tie-2 antibody followed by Western blotting with a phospho-Tie2 antibody to enrich for your target. |
Quantitative Data Summary
The following tables summarize key quantitative data for a well-characterized VE-PTP inhibitor, AKB-9778, which can be used as a reference for experiments with this compound.
Table 1: Inhibitory Activity of AKB-9778
| Target | IC50 |
| VE-PTP | 17 pM |
| PTP1B | 780 nM |
| HPTPη | 36 pM |
| HPTPγ | 100 pM |
| Data from Shen et al., JCI, 2014. |
Table 2: Effective Concentrations of AKB-9778 in Cell-Based Assays
| Cell Type | Concentration Range | Observed Effect | Reference |
| HUVECs | 0.17 - 50 µM | Concentration-dependent increase in Tie-2 phosphorylation. | Shen et al., JCI, 2014 |
| HUVECs | 10 µM | Inhibition of thrombin-induced permeability. | Frye et al., J Exp Med, 2015 |
| HUVECs | 5 µM | Reduction in neutrophil transmigration. | Frye et al., J Exp Med, 2015 |
Experimental Protocols
Protocol 1: Western Blot for Tie-2 Phosphorylation
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 200 ng/mL Angiopoietin-1 for 15 minutes).
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tie2 (e.g., anti-p-Tie2 Y992) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total Tie-2.
-
Protocol 2: Immunoprecipitation of Tie-2
-
Cell Lysis:
-
Prepare cell lysates as described in the Western blot protocol, ensuring the use of a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against total Tie-2 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blotting:
-
Proceed with SDS-PAGE and Western blotting as described above, using a phospho-Tie2 antibody for detection.
-
Visualizations
Caption: VE-PTP/Tie-2 Signaling Pathway and the Action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting VE-PTP activates TIE2 and stabilizes the ocular vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VE-PTP maintains the endothelial barrier via plakoglobin and becomes dissociated from VE-cadherin by leukocytes and by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Technical Support Center: Optimizing VE-Ptp-IN-1 Concentration for Cell Culture
Welcome to the technical support center for VE-Ptp-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound, also known as AKB-9778, is cell-type and assay-dependent. For initial experiments with Human Umbilical Vein Endothelial Cells (HUVECs), a concentration range of 0.1 µM to 10 µM is a good starting point. One study demonstrated a concentration-dependent phosphorylation of the target receptor TIE2 in HUVECs with concentrations ranging from 0.17 to 50 µM[1][2]. For specific functional assays in HUVECs, such as blocking VEGF-induced permeability, a concentration of 10 µM has been used effectively[1][3]. Another study utilized 5 µM of AKB-9778 to restore TIE2 phosphorylation in hypoxic HUVECs[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM, which can then be further diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am not observing the expected downstream signaling (e.g., pTIE2, pAKT). What could be the issue?
A3: There are several potential reasons for a lack of downstream signaling:
-
Suboptimal Concentration: The concentration of this compound may be too low. Refer to the dose-response data in the table below and consider testing a higher concentration.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling responses.
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Incubation Time: The time of exposure to the inhibitor may be insufficient. A 30-minute pre-incubation has been shown to be effective in some permeability assays.
-
Inhibitor Quality: Verify the quality and purity of your this compound compound.
-
TIE2 Expression: Confirm that your cell line expresses sufficient levels of the TIE2 receptor, the primary target of this compound's indirect activation.
Q4: I am observing cytotoxicity at my chosen concentration. What should I do?
A4: If you observe significant cell death or morphological changes, consider the following:
-
Reduce Concentration: Your current concentration may be too high for your specific cell type. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold.
-
Decrease Incubation Time: Shorten the duration of exposure to the inhibitor.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding non-toxic levels (typically below 0.1%).
-
Serum Concentration: The presence or absence of serum in your culture medium can sometimes influence a compound's cytotoxicity.
Quantitative Data Summary
| Cell Line | Concentration Range | Outcome | Reference |
| HUVECs | 0.17 - 50 µM | Concentration-dependent phosphorylation of TIE2 and downstream signaling (pAKT, peNOS, pERK). | |
| HUVECs | 10 µM | Blocked VEGF-induced permeability. | |
| HUVECs | 5 µM | Restored TIE2 phosphorylation and downstream signaling in hypoxic conditions. | |
| HUVECs | 10 µM | Reduced thrombin-induced permeability. | |
| HRECs | 10 µM | Used to inhibit VE-PTP activity in studies of VEGF-induced permeability. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as Western blotting for protein phosphorylation, cell viability assays, or permeability assays.
Western Blot for TIE2 Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TIE2 (pTIE2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total TIE2 and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: VE-Ptp-IN-1 Cytotoxicity Assessment in HUVECs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of VE-Ptp-IN-1 in Human Umbilical Vein Endothelial Cells (HUVECs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research compound designed to inhibit Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). VE-PTP is a receptor-type tyrosine phosphatase predominantly expressed in endothelial cells. It plays a crucial role in regulating the stability of endothelial cell junctions and vascular permeability.[1][2] VE-PTP associates with and dephosphorylates key signaling molecules such as Tie-2 and VE-cadherin.[1][3][4] By inhibiting VE-PTP, this compound is expected to increase the phosphorylation of these substrates, thereby modulating endothelial cell function. A known inhibitor of VE-PTP, AKB-9778, has been shown to enhance Tie-2 signaling and stabilize endothelial junctions.
Q2: What are the expected effects of this compound on HUVECs?
Based on the known function of VE-PTP, inhibition by this compound is anticipated to lead to:
-
Increased Tie-2 Phosphorylation: VE-PTP dephosphorylates the Tie-2 receptor, so its inhibition should lead to increased Tie-2 activity.
-
Modulation of VE-cadherin signaling: VE-PTP is associated with VE-cadherin and regulates its phosphorylation and stability at adherens junctions.
-
Effects on downstream signaling: Activation of Tie-2 can stimulate downstream pathways such as the PI3K/Akt and MAPK (Erk1/2) pathways.
Q3: Are there any known cytotoxicity data for this compound in HUVECs?
Currently, there is no publicly available data specifically detailing the cytotoxicity of a compound named "this compound" in HUVECs. However, related VE-PTP inhibitors like AKB-9778 have been studied for their effects on endothelial barrier function, suggesting that modulating VE-PTP activity can have significant cellular effects. Therefore, it is crucial to perform a thorough cytotoxicity assessment for any new VE-PTP inhibitor.
Q4: Which cytotoxicity assays are recommended for HUVECs?
Several assays are suitable for assessing cytotoxicity in HUVECs. The choice of assay depends on the specific cytotoxic mechanism being investigated. Commonly used assays include:
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MTT/XTT Assay: Measures metabolic activity, which is an indicator of cell viability.
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LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
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Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells.
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Caspase Activity Assays: Measure the activity of caspases, which are key mediators of apoptosis.
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Live/Dead Staining: Uses fluorescent dyes to distinguish live and dead cells.
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High-Content Imaging: Allows for the simultaneous measurement of multiple cytotoxicity parameters.
Troubleshooting Guide
This guide addresses common issues that may arise during the cytotoxicity assessment of this compound in HUVECs.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate to ensure even distribution of cells. |
| Edge effects in the microplate | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing when adding reagents to all wells. | |
| Unexpectedly high cytotoxicity at low concentrations | Contamination of cell culture | Regularly check for signs of microbial contamination. Use fresh, sterile reagents and maintain aseptic technique. |
| Solvent (e.g., DMSO) toxicity | Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound. The final DMSO concentration should typically be below 0.5%. | |
| Compound precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. | |
| No observable cytotoxicity even at high concentrations | Insufficient incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Cell confluence is too high | High cell density can sometimes mask cytotoxic effects. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. | |
| Inappropriate assay for the mechanism of cell death | If this compound induces apoptosis, an MTT assay (measuring metabolic activity) might not be as sensitive as an Annexin V or caspase assay in the early stages. Consider using multiple assays that measure different endpoints. | |
| Inconsistent results between experiments | Variation in HUVEC passage number | Use HUVECs within a consistent and low passage number range (e.g., passages 2-6) for all experiments, as their characteristics can change with extensive passaging. |
| Lot-to-lot variability of reagents | If possible, use the same lot of critical reagents (e.g., serum, this compound) for a set of related experiments. | |
| Fluctuations in incubator conditions | Ensure the incubator is properly maintained with stable temperature, humidity, and CO2 levels. |
Experimental Protocols
HUVEC Culture and Maintenance
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Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
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Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with the provided BulletKit.
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Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
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Subculture: Passage cells when they reach 80-90% confluence. Use Trypsin/EDTA for detachment and neutralize with a trypsin neutralizer or complete medium.
MTT Cytotoxicity Assay
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Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Release Assay
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Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
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Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
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LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
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Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/PI Apoptosis Assay
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Cell Seeding and Treatment: Seed HUVECs in a 6-well plate and treat with this compound as described above.
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Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin.
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Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Table 1: Example of MTT Assay Data for this compound in HUVECs (48h Incubation)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 0 (Vehicle) | 1.23 | 0.07 | 98.4% |
| 1 | 1.20 | 0.09 | 96.0% |
| 5 | 1.15 | 0.06 | 92.0% |
| 10 | 1.05 | 0.08 | 84.0% |
| 25 | 0.85 | 0.05 | 68.0% |
| 50 | 0.60 | 0.04 | 48.0% |
| 100 | 0.35 | 0.03 | 28.0% |
Table 2: Example of Annexin V/PI Staining Data for this compound in HUVECs (24h Incubation)
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 0 (Vehicle) | 94.8 | 2.8 | 2.4 |
| 25 | 85.1 | 10.3 | 4.6 |
| 50 | 65.7 | 25.4 | 8.9 |
| 100 | 40.2 | 45.1 | 14.7 |
Visualizations
Caption: VE-PTP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity in HUVECs.
Caption: Logical troubleshooting guide for unexpected cytotoxicity results.
References
Overcoming VE-Ptp-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VE-Ptp-IN-1, a selective inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, weakly acidic inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).[1][2][3] VE-PTP is a receptor-type protein tyrosine phosphatase that plays a crucial role in regulating endothelial cell adhesion and vascular permeability. It does so primarily through its interaction with two key cell surface receptors: VE-cadherin and Tie-2. By inhibiting VE-PTP, this compound can modulate the phosphorylation state of these receptors and their downstream signaling pathways, thereby affecting angiogenesis and vascular homeostasis.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: While specific solubility data for this compound is not extensively published, inhibitors of this class are often soluble in organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is recommended to first attempt to dissolve this compound in DMSO to create a concentrated stock solution. For final working concentrations in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. Always consult the manufacturer's product data sheet for any specific handling and solubility instructions.
Q3: My experimental results are inconsistent. What are some common reasons for variability when using this compound?
A3: Inconsistent results can arise from several factors:
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Solubility Issues: Incomplete dissolution or precipitation of this compound in your working medium can lead to variations in the effective concentration. Ensure the inhibitor is fully dissolved in your stock solution and does not precipitate when diluted into your aqueous experimental buffer.
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Compound Stability: Repeated freeze-thaw cycles of the stock solution may lead to degradation of the compound. It is advisable to aliquot the stock solution into single-use volumes to maintain its integrity.
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Cell Culture Conditions: The response of endothelial cells to VE-PTP inhibition can be influenced by cell density, passage number, and the presence of growth factors in the culture medium. Standardize these conditions across experiments to ensure reproducibility.
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Purity of the Inhibitor: The purity of the this compound can affect its potency. Always use a high-purity grade of the inhibitor from a reputable supplier.
Troubleshooting Guide
Issue: Precipitate forms when diluting the this compound stock solution into aqueous buffer.
| Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound. | Decrease the final concentration of this compound in the working solution. Increase the percentage of DMSO in the final working solution (while staying within the tolerance limits of your cells). Consider using a surfactant or co-solvent, but validate its compatibility with your experimental system. |
| Buffer incompatibility. | Test the solubility of this compound in different physiological buffers. The pH of the buffer may influence the solubility of the weakly acidic this compound. |
Issue: No observable effect of this compound in my cell-based assay.
| Potential Cause | Recommended Solution |
| Insufficient concentration of the inhibitor. | Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell type and assay. |
| Inactive compound. | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, verify the activity of the inhibitor in a positive control experiment. |
| Low expression of VE-PTP in the cells. | Confirm the expression of VE-PTP in your cell line using techniques such as Western blotting or qPCR. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
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Solvent Selection: Based on the manufacturer's recommendation or preliminary solubility tests, select an appropriate solvent. For a 10 mM stock solution, if using DMSO, calculate the required volume.
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Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation at higher temperatures.
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Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Endothelial Permeability Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
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Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto a transwell insert (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.
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Inhibitor Pre-treatment: Prepare the desired working concentration of this compound in your cell culture medium. Ensure the final solvent concentration is non-toxic to the cells. Replace the medium in the transwell inserts with the medium containing this compound and incubate for the desired pre-treatment time (e.g., 1-2 hours).
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Permeability Induction: To induce permeability, add a stimulating agent such as Vascular Endothelial Growth Factor (VEGF) or thrombin to the upper chamber of the transwell.
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Tracer Addition: Add a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran) to the upper chamber.
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Measurement: At various time points, collect samples from the lower chamber and measure the fluorescence intensity using a plate reader.
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Analysis: Calculate the permeability coefficient based on the amount of tracer that has passed through the endothelial monolayer. Compare the permeability in this compound-treated wells to control wells.
Signaling Pathways and Workflows
The inhibitory action of this compound primarily affects the VE-PTP-mediated dephosphorylation of its substrates, VE-cadherin and Tie-2.
Caption: this compound inhibits VE-PTP, preventing dephosphorylation of VE-cadherin and Tie-2.
The experimental workflow for assessing the effect of this compound on endothelial permeability can be visualized as follows:
Caption: Workflow for an in vitro endothelial permeability assay.
References
Technical Support Center: Interpreting Off-Target Effects of VE-PTP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting the effects of VE-PTP (Vascular Endothelial-Protein Tyrosine Phosphatase) inhibitors, such as VE-Ptp-IN-1. A key focus is to address potential off-target effects to ensure accurate experimental interpretation.
Troubleshooting Guide
Unexpected or inconsistent experimental outcomes when using VE-PTP inhibitors can often be attributed to off-target effects or complex biological responses. This guide provides insights into common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected changes in cell adhesion and permeability unrelated to Tie-2 activation. | VE-PTP inhibitors can affect VE-cadherin phosphorylation and internalization.[1][2][3] Inhibition of VE-PTP can lead to increased tyrosine phosphorylation of VE-cadherin at specific residues (e.g., Y658, Y685), which may alter its function independently of Tie-2 signaling.[1][2] VE-PTP also interacts with and influences other junctional proteins like plakoglobin. | - Validate VE-cadherin phosphorylation status: Perform Western blotting or mass spectrometry to analyze the phosphorylation of specific VE-cadherin tyrosine residues.- Assess VE-cadherin localization and internalization: Use immunofluorescence and live-cell imaging to monitor changes in VE-cadherin at cell junctions.- Control for VE-cadherin-dependent effects: Utilize VE-cadherin knockout/knockdown cells to determine if the observed phenotype is dependent on VE-cadherin. |
| Variable or paradoxical effects on angiogenesis. | The net effect on angiogenesis is a balance between pro- and anti-angiogenic signals. While VE-PTP inhibition activates the anti-angiogenic Tie-2 pathway, off-target effects on other receptor tyrosine kinases (RTKs) or phosphatases could influence the outcome. For instance, some PTP inhibitors have been shown to have off-target effects on kinases like PDGFRβ and SRC. | - Perform a kinome scan or broad phosphatase profiling: Assess the selectivity of the VE-PTP inhibitor against a panel of kinases and phosphatases to identify potential off-targets.- Use multiple VE-PTP inhibitors: Compare the effects of structurally distinct VE-PTP inhibitors to distinguish between on-target and off-target effects.- Analyze downstream signaling of other relevant pathways: Check the activation status of other key angiogenic pathways, such as VEGFR2 signaling. |
| Observed phenotypes in non-endothelial cells. | Although VE-PTP is predominantly expressed in endothelial cells, its expression has been documented in other cell types, such as brown adipocytes and certain cancer cells. The observed effects could be due to on-target activity in these cells or off-target effects of the inhibitor. | - Confirm VE-PTP expression: Verify the expression of VE-PTP in your specific cell model using qPCR, Western blotting, or immunohistochemistry.- Use a VE-PTP knockout/knockdown model: The most definitive way to confirm an on-target effect is to show that the inhibitor has no effect in the absence of VE-PTP.- Test for inhibitor effects in known VE-PTP negative cells: As a negative control, treat cells known not to express VE-PTP with the inhibitor. |
| Inconsistent results between in vitro and in vivo experiments. | The in vivo microenvironment is significantly more complex. Factors such as inhibitor pharmacokinetics, metabolism, and interactions with other cell types and signaling molecules (e.g., angiopoietins) can influence the outcome. For example, the presence of Angiopoietin-1 (Ang1) can enhance Tie-2 activation in the presence of a VE-PTP inhibitor. | - Measure inhibitor concentration and stability: Determine the concentration and half-life of the inhibitor in the in vivo model.- Characterize the expression of relevant interacting proteins: Analyze the expression levels of Tie-2, angiopoietins, and VE-cadherin in the in vivo model.- Use tissue-specific VE-PTP knockout models: To dissect the contribution of VE-PTP in different cell types to the overall in vivo phenotype. |
| Alterations in autophagic processes. | Recent studies have shown that some small molecule inhibitors targeting signaling pathways can accumulate in lysosomes and inhibit autophagy in an off-target manner. This could contribute to the observed anti-tumor or cellular effects. | - Monitor autophagic flux: Use assays that measure the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 to assess autophagic flux.- Perform rescue experiments: Determine if the observed phenotype can be rescued by inducing or inhibiting autophagy through other means.- Test for SHP2-independent effects: Given that some SHP2 inhibitors show this off-target effect, it's prudent to confirm that the observed autophagy modulation is independent of any potential off-target SHP2 inhibition. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary on-target effect of this compound? | The primary on-target effect of a VE-PTP inhibitor like this compound is the inhibition of the phosphatase activity of VE-PTP. This leads to increased phosphorylation and activation of its direct substrate, the Tie-2 receptor tyrosine kinase, which plays a crucial role in maintaining vascular stability. |
| What are the known direct substrates of VE-PTP? | The most well-characterized direct substrates of VE-PTP are Tie-2, VE-cadherin, and VEGFR2. VE-PTP dephosphorylates these proteins, thereby regulating their activity. Additionally, FGD5, a GEF for Cdc42, has been identified as a direct substrate. |
| How can I confirm that the effects I'm seeing are due to Tie-2 activation? | To confirm that the observed effects are mediated by Tie-2, you can perform several experiments. First, check for increased phosphorylation of Tie-2 upon inhibitor treatment. Second, use a Tie-2 knockdown or knockout model; the inhibitor's effect should be diminished or absent in these models. Third, see if the effects can be mimicked by a Tie-2 agonist, such as Angiopoietin-1 or a COMP-Ang1 fusion protein. |
| Can VE-PTP inhibition affect signaling pathways other than the Tie-2 pathway? | Yes. By modulating the phosphorylation state of VE-cadherin and VEGFR2, VE-PTP inhibition can influence downstream signaling from these receptors. For example, VE-PTP can impact RhoA signaling at adherens junctions through its interaction with GEF-H1. It's also important to consider potential off-target effects on other phosphatases or kinases. |
| What is the role of VE-PTP's extracellular domain? | The extracellular domain of VE-PTP is crucial for its interaction with VE-cadherin. This interaction is independent of VE-PTP's phosphatase activity and is important for stabilizing VE-cadherin at cell junctions. Therefore, inhibitors targeting only the intracellular phosphatase domain may have different effects compared to antibodies or other agents that target the extracellular domain. |
| Are there any known resistance mechanisms to VE-PTP inhibitors? | While specific resistance mechanisms to VE-PTP inhibitors are not yet well-documented, potential mechanisms could include mutations in the VE-PTP inhibitor binding site, upregulation of other phosphatases that can dephosphorylate Tie-2, or activation of bypass signaling pathways that circumvent the need for Tie-2 signaling. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways, a general workflow for investigating off-target effects, and a logic model for interpreting results.
Caption: VE-PTP signaling and inhibitor action.
Caption: Workflow for investigating off-target effects.
Caption: Logic diagram for interpreting experimental results.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Western Blotting for Phospho-Tie2 and Phospho-VE-Cadherin
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Cell Lysis: Treat endothelial cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Tie2 (Tyr992), total Tie-2, phospho-VE-cadherin (Tyr658), and total VE-cadherin overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.
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Analysis: Quantify band intensity and normalize phosphoprotein levels to total protein levels.
Endothelial Cell Permeability Assay (Transwell)
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Cell Seeding: Seed endothelial cells onto the upper chamber of a Transwell insert (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed.
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Inhibitor Treatment: Treat the monolayer with this compound or vehicle control for the desired duration.
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Permeability Induction (Optional): Add a permeability-inducing agent like VEGF or thrombin to the upper chamber.
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Tracer Addition: Add a fluorescently labeled tracer (e.g., FITC-dextran, 70 kDa) to the upper chamber.
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Sampling and Measurement: At various time points, collect samples from the lower chamber and measure the fluorescence intensity using a plate reader.
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Analysis: Calculate the permeability coefficient based on the flux of the tracer across the monolayer. An increase or decrease compared to the control indicates a change in barrier function.
Kinome/Phosphatase Profiling
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Service Provider: Due to the specialized nature of this experiment, it is typically performed as a service by commercial vendors (e.g., Eurofins, Reaction Biology).
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Compound Submission: Submit this compound at a specified concentration (e.g., 1 µM).
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Assay: The compound is screened against a large panel of purified kinases and/or phosphatases in radiometric or fluorescence-based enzymatic assays.
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Data Analysis: Results are typically provided as a percentage of inhibition for each target. A "hit" is defined as inhibition above a certain threshold (e.g., >50%).
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Interpretation: Analyze the hit list to identify potential off-targets that could explain the observed phenotype. Follow up with secondary assays to validate these hits.
References
- 1. VE-PTP stabilizes VE-cadherin junctions and the endothelial barrier via a phosphatase-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endothelial Phosphatase VE-PTP Participates in Vasculogenic Mimicry by Preventing Autophagic Degradation of VE-Cadherin [frontiersin.org]
- 3. rupress.org [rupress.org]
VE-Ptp-IN-1 degradation and storage conditions
Disclaimer: Information on a specific molecule designated "VE-Ptp-IN-1" is not widely available in public scientific literature. This guide is based on the general principles and known behaviors of small molecule protein tyrosine phosphatase (PTP) inhibitors and provides best-practice recommendations for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: For long-term stability, the lyophilized powder should be stored at -20°C or -80°C, tightly sealed to protect it from moisture and light.[1] Although the product may be shipped at ambient temperature, this is for the duration of shipping only, and it should be moved to its recommended storage temperature upon arrival.[2][3]
Q2: What is the best solvent to reconstitute this compound?
A2: The first solvent of choice for most organic small molecule inhibitors is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][4] It is crucial to use a fresh stock of DMSO, as it can absorb moisture, which may accelerate compound degradation or affect solubility. Always refer to the product-specific datasheet if available.
Q3: My this compound stock solution in DMSO is precipitating after a freeze-thaw cycle. What should I do?
A3: Precipitation upon thawing is a common issue and can be caused by storing the solution at too high a concentration or by repeated freeze-thaw cycles. To resolve this, gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. To prevent this, it is highly recommended to aliquot the stock solution into single-use volumes after initial preparation to avoid multiple freeze-thaw cycles.
Q4: Can I prepare working dilutions of this compound directly from my DMSO stock into my aqueous cell culture medium?
A4: Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution. It is better to perform initial serial dilutions in DMSO and then add the final, most diluted sample to your aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5% v/v) to avoid solvent-induced toxicity or off-target effects.
Q5: I'm observing inconsistent results in my cell-based assays. Could the inhibitor be degrading?
A5: Yes, inconsistent results are often a sign of compound instability. Degradation can be caused by improper storage, light exposure, oxidation, or instability in aqueous media. It is crucial to use freshly prepared working solutions for each experiment or to validate the stability of your stock solutions over time (see Experimental Protocols section).
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity or Inconsistent Results
This is a critical issue that can compromise experimental outcomes. Follow this logical workflow to diagnose the problem.
References
Technical Support Center: VE-PTP Inhibitor (AKB-9778/Razuprotafib) Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) inhibitor, AKB-9778 (also known as Razuprotafib), in animal models.
Frequently Asked Questions (FAQs)
Q1: What is VE-Ptp-IN-1 and how does it relate to AKB-9778?
A1: this compound is a general term for an inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). AKB-9778, also known by its non-proprietary name Razuprotafib, is a potent and selective small-molecule inhibitor of VE-PTP.[1][2][3][4][5] It is the most extensively studied VE-PTP inhibitor in both preclinical animal models and human clinical trials.
Q2: What is the mechanism of action of AKB-9778?
A2: AKB-9778 inhibits the catalytic activity of VE-PTP, an enzyme that negatively regulates the Tie2 receptor tyrosine kinase in endothelial cells. By inhibiting VE-PTP, AKB-9778 restores and enhances Tie2 activation, which in turn promotes vascular stability, reduces vascular permeability, and improves endothelial barrier function. This leads to the stabilization of blood vessels and a reduction in inflammation-induced vascular leakage.
Q3: What are the common applications of AKB-9778 in animal models?
A3: AKB-9778 is frequently used in animal models to study diseases characterized by vascular leakage and instability. Key applications include models of diabetic retinopathy and macular edema, ocular hypertension, and cancer. It has been shown to suppress ocular neovascularization, reduce vascular leakage in the skin and retina, and normalize tumor vessels.
Q4: How is AKB-9778 typically administered in animal models?
A4: The most common route of administration for systemic effects in animal models, such as mice, is subcutaneous injection. For ocular studies, topical administration in the form of eye drops has also been shown to be effective.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or Lack of Response
Q: I am not observing the expected reduction in vascular permeability after administering AKB-9778. What could be the issue?
A: Several factors could contribute to a lack of response. Consider the following:
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Dosage: Ensure the dosage is within the effective range reported in the literature. Dosages can vary depending on the animal model and the specific pathological condition being studied.
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Formulation and Solubility: AKB-9778 is soluble in DMSO. Improper dissolution can lead to an inaccurate dosage. Ensure the compound is fully dissolved before administration. For in vivo use, it is critical to prepare a formulation that is biocompatible and maintains the stability of the compound.
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Route and Frequency of Administration: Subcutaneous injection is a common route for systemic delivery. The frequency of administration (e.g., once or twice daily) is also a critical parameter that can influence efficacy.
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Timing of Administration: The timing of drug administration relative to the induction of the disease model or the measurement of the endpoint is crucial. The therapeutic window for VE-PTP inhibition may be specific to the model being used.
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Animal Model Variability: The specific strain, age, and health status of the animals can influence their response to the treatment.
Issue 2: Local Site Reactions Following Subcutaneous Injection
Q: I am observing skin irritation and inflammation at the injection site in my mice. How can I mitigate this?
A: Local reactions at the injection site can be a concern with subcutaneous delivery of any compound. Here are some troubleshooting steps:
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Vehicle Selection: While DMSO is used to dissolve AKB-9778, high concentrations of DMSO can cause local irritation. It is advisable to dilute the DMSO stock in a biocompatible vehicle such as saline or PBS to a final DMSO concentration that is well-tolerated by the animals.
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Injection Volume: Keep the injection volume as low as possible. For mice, a subcutaneous injection volume of 100-200 µL is generally well-tolerated.
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pH of the Formulation: Ensure the pH of the final formulation is near physiological levels (pH 7.2-7.4) to minimize irritation.
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Rotation of Injection Sites: If multiple injections are required, rotate the injection site to allow the tissue to recover. The loose skin over the neck and back is a common site for subcutaneous injections in mice.
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Needle Gauge: Use a new, sterile needle of an appropriate gauge for each animal to minimize tissue damage and discomfort.
Issue 3: Potential Off-Target Effects
Q: Are there any known off-target effects of AKB-9778 that I should be aware of?
A: AKB-9778 is a highly selective inhibitor of VE-PTP. However, some in vitro studies have shown that it can also inhibit other homologous phosphatases, such as HPTPη and HPTPγ, at picomolar concentrations. While the in vivo significance of this is not fully established, it is a factor to consider when interpreting results. It is recommended to include appropriate controls in your experiments, such as vehicle-treated animals and potentially a negative control compound, to help distinguish between on-target and potential off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies using AKB-9778 in animal models.
Table 1: Efficacy of AKB-9778 in a Mouse Model of Ischemic Retinopathy
| Animal Model | Treatment | Dosage | Outcome Measure | Result |
| Mouse (Ischemic Retinopathy) | AKB-9778 | 10 mg/kg or 50 mg/kg | Retinal Detachment | Statistically significant reduction |
Data extracted from a study on targeting VE-PTP to stabilize ocular vasculature.
Table 2: Effect of AKB-9778 on Vascular Permeability in Mice
| Animal Model | Treatment | Dosage | Permeability Inducer | Result |
| Mouse | AKB-9778 | Not specified | Histamine or VEGF | Significant reduction in vascular permeability |
Data from a study investigating the effects of AKB-9778 on vascular permeability.
Table 3: Effect of AKB-9778 on Intraocular Pressure (IOP) in Mice
| Animal Model | Treatment | Administration | Outcome Measure | Result |
| Mouse | AKB-9778 | Topical Ocular | Outflow Facility | 33% increase |
| Mouse | AKB-9778 | Topical Ocular | Schlemm's Canal Filtration Area | 10.1% increase in WT mice |
Data from a study on the effect of a small molecule inhibitor of VE-PTP on intraocular pressure.
Experimental Protocols
Protocol 1: Miles Assay for Vascular Permeability in Mice
This protocol is adapted from studies evaluating the effect of AKB-9778 on vascular leakage.
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Animal Preparation: Use adult mice (e.g., C57BL/6, 8-10 weeks old).
-
AKB-9778 Administration: Administer AKB-9778 or vehicle control via subcutaneous injection at the desired dose. The timing of administration prior to the assay should be optimized based on the study design.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Dye Injection: Inject Evans blue dye (e.g., 1% in saline, 100 µL) intravenously via the tail vein.
-
Intradermal Injections: After a short circulation time for the dye (e.g., 10 minutes), inject permeability-inducing agents (e.g., VEGF, histamine) and a control (e.g., PBS) intradermally into the shaved dorsal skin.
-
Dye Extravasation: Allow the permeability agents to act for a defined period (e.g., 30 minutes).
-
Euthanasia and Sample Collection: Euthanize the mice and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide at 60°C overnight to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 620 nm. The amount of dye is proportional to the degree of vascular permeability.
Protocol 2: Subcutaneous Injection of AKB-9778 in Mice
This is a general protocol for the subcutaneous administration of AKB-9778.
-
Formulation Preparation:
-
Dissolve AKB-9778 powder in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution in a sterile, biocompatible vehicle (e.g., saline or PBS) to the final desired concentration. Ensure the final concentration of DMSO is low (typically <10%) to minimize local irritation.
-
Warm the final solution to room temperature before injection.
-
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the loose skin on its neck and back.
-
Injection Site: Identify the injection site in the loose skin over the dorsal midline, between the scapulae.
-
Injection:
-
Use a new, sterile insulin syringe or a 27-30 gauge needle.
-
Lift the skin to create a tent and insert the needle at the base of the tented skin, parallel to the spine.
-
Slowly inject the solution (typically 100-200 µL).
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Monitoring: Monitor the animal for any signs of distress or local reaction at the injection site.
Visualizations
Caption: Signaling pathway of VE-PTP inhibition by AKB-9778.
Caption: General experimental workflow for in vivo studies.
References
Technical Support Center: Understanding the Effects of VE-Ptp-IN-1 on Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of VE-Ptp-IN-1 on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
This compound is a selective inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP).[1] VE-PTP is a key regulator of endothelial cell function, primarily through its interaction with two membrane proteins: VE-cadherin and the Tie-2 receptor.[1][2]
-
Interaction with VE-cadherin: VE-PTP associates with VE-cadherin to enhance its adhesive function, which is crucial for maintaining the integrity of endothelial cell junctions.[2]
-
Interaction with Tie-2: VE-PTP dephosphorylates the Tie-2 receptor, a tyrosine kinase that, when activated, promotes endothelial cell survival, proliferation, and stability.[1]
Therefore, inhibition of VE-PTP by this compound is expected to increase the phosphorylation and activation of Tie-2. Activated Tie-2 signaling is generally associated with pro-survival and pro-proliferative effects in endothelial cells.
Q2: My experiment shows a decrease in cell viability after treatment with this compound. What could be the cause?
Observing a decrease in cell viability is an unexpected outcome based on the primary mechanism of VE-PTP inhibition. Here are several potential reasons and troubleshooting steps:
-
High Inhibitor Concentration: The inhibitor may have off-target effects or induce cytotoxicity at high concentrations.
-
Cell Type Specificity: The pro-survival effect of Tie-2 activation may be context-dependent and vary between different cell types or even between different endothelial cell lines.
-
Experimental Artifacts: Issues with the inhibitor's solubility, stability, or the viability assay itself could lead to inaccurate results.
-
Nutrient Depletion: If the inhibitor stimulates proliferation, rapid cell growth could lead to the depletion of essential nutrients in the culture medium, subsequently causing cell death.
Q3: I am observing an increase in cell number/confluency with this compound treatment. Is this expected?
Yes, an increase in cell number or confluency is a more anticipated outcome. Inhibition of VE-PTP leads to the activation of the Tie-2 signaling pathway, which can stimulate endothelial cell proliferation. This effect is often mediated through downstream pathways such as the Erk1/2 pathway.
Q4: How does this compound affect signaling pathways related to cell viability?
This compound primarily impacts the Tie-2 signaling pathway. By inhibiting VE-PTP, the phosphorylation of Tie-2 is increased, leading to the activation of downstream pro-survival and proliferative signals.
Troubleshooting Guides
Troubleshooting Unexpected Decrease in Cell Viability
| Observation | Potential Cause | Recommended Action |
| Cell death at all tested concentrations. | 1. Inhibitor Insolubility: this compound may not be fully dissolved, leading to precipitation and non-specific cytotoxicity. 2. Contaminated Reagent: The inhibitor stock may be contaminated. | 1. Verify Solubility: Check the recommended solvent and solubility for this compound. Consider gentle warming or vortexing. Visually inspect for precipitates. 2. Use Fresh Stock: Prepare a fresh stock solution of the inhibitor. |
| Dose-dependent decrease in viability. | 1. High Concentration/Off-Target Effects: The concentrations used may be too high, leading to off-target effects. 2. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the inhibitor or its vehicle. | 1. Perform Dose-Response: Conduct a wide-range dose-response experiment (e.g., from nM to high µM range) to identify a non-toxic working concentration. 2. Vehicle Control: Ensure a proper vehicle control (e.g., DMSO) is included at the same concentration as in the inhibitor-treated wells. |
| Cell viability decreases after prolonged incubation. | 1. Inhibitor Instability: The inhibitor may degrade over time into a toxic compound. 2. Nutrient Depletion: If there's an initial proliferative burst, it could lead to nutrient exhaustion and subsequent cell death. | 1. Replenish Inhibitor: For long-term experiments, consider changing the media and replenishing the inhibitor every 24-48 hours. 2. Monitor Cell Confluency & Media: Ensure cells are not overgrown. Check the color of the phenol red in the media as an indicator of pH changes due to metabolic activity. |
Troubleshooting Inconsistent Cell Viability Results
| Observation | Potential Cause | Recommended Action |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Inhibitor Distribution: Poor mixing of the inhibitor in the culture media. 3. Edge Effects: Wells on the edge of the plate are prone to evaporation. | 1. Proper Cell Seeding: Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. 2. Thorough Mixing: Mix the media well after adding the inhibitor. 3. Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. |
| Results not reproducible between experiments. | 1. Cell Passage Number: High passage number cells may have altered phenotypes and responses. 2. Reagent Variability: Differences between batches of inhibitor, serum, or media. | 1. Use Low Passage Cells: Use cells within a consistent and low passage number range for all experiments. 2. Standardize Reagents: Use the same batch of reagents for a set of related experiments whenever possible. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability. Optimal cell density and inhibitor concentrations should be determined empirically.
Protocol 2: Apoptosis Assessment using Annexin V Staining
This protocol is for detecting apoptosis, a form of programmed cell death.
-
Cell Treatment: Seed and treat cells with this compound as you would for a viability assay. Include a positive control for apoptosis (e.g., treatment with staurosporine) and a negative (untreated) control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add Annexin V conjugate (e.g., FITC, APC) and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Quantitative Data Summary
The following table summarizes the expected effects of VE-PTP inhibition based on published studies with similar inhibitors or genetic knockdown. Direct quantitative data for this compound on cell viability is not yet widely available.
| Parameter | Condition | Effect of VE-PTP Inhibition | Reference |
| Endothelial Cell Proliferation | Cultured endothelial cells | Increased | |
| Endothelial Permeability | HUVEC monolayer | Decreased (stabilizes barrier) | |
| Leukocyte Transmigration | HUVEC monolayer | Decreased | |
| Tie-2 Phosphorylation | Endothelial cells | Increased |
Disclaimer: This information is for research purposes only and is not intended as a substitute for your own experimental validation. Always refer to the manufacturer's specific product information sheet for this compound.
References
Validation & Comparative
A Comparative Guide to VE-PTP Inhibitors: VE-PTP-IN-1 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VE-PTP-IN-1 against other known Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) inhibitors, with a focus on their performance backed by experimental data. VE-PTP is a critical negative regulator of the Tie2 signaling pathway, which is essential for maintaining vascular stability. Its inhibition presents a promising therapeutic strategy for diseases characterized by vascular dysfunction, such as diabetic retinopathy and age-related macular degeneration.
Mechanism of Action: Restoring Tie2 Signaling
VE-PTP dephosphorylates the Tie2 receptor tyrosine kinase on endothelial cells, leading to its inactivation. This results in vascular instability and increased permeability. VE-PTP inhibitors block this dephosphorylation, thereby promoting Tie2 activation and downstream signaling pathways that enhance endothelial cell function and stabilize blood vessels.
Below is a diagram illustrating the central role of VE-PTP in the Tie2 signaling pathway and the mechanism of its inhibitors.
Caption: VE-PTP dephosphorylates and inactivates the Tie2 receptor.
Quantitative Comparison of VE-PTP Inhibitors
The following table summarizes the key quantitative data for this compound and another well-characterized VE-PTP inhibitor, AKB-9778 (Razuprotafib).
| Inhibitor | IC50 (VE-PTP) | Selectivity | Reference |
| This compound (Cpd-2) | 0.048 µM | Selective, weakly acidic structure.[1] | Asano W, et al. Biochemistry. 2023.[1] |
| AKB-9778 (Razuprotafib) | 17 pM | Highly potent and selective. Shows selectivity over other phosphatases like PTP1B (IC50 = 780 nM), but also inhibits HPTPη (IC50 = 36 pM) and HPTPγ (IC50 = 100 pM).[2][3] | Shen J, et al. J Clin Invest. 2014. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize VE-PTP inhibitors.
Biochemical Phosphatase Inhibition Assay
This assay directly measures the enzymatic activity of VE-PTP and its inhibition.
Caption: Workflow for a biochemical VE-PTP inhibition assay.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human VE-PTP catalytic domain is purified.
-
A synthetic phosphopeptide substrate (e.g., a fluorescently labeled phosphotyrosine-containing peptide) is used.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT) is prepared.
-
Serial dilutions of the VE-PTP inhibitor are prepared in the assay buffer.
-
-
Assay Procedure:
-
The VE-PTP enzyme is pre-incubated with varying concentrations of the inhibitor in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of the phosphopeptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Detection and Analysis:
-
The reaction is stopped, and the amount of dephosphorylated product is quantified using a plate reader (e.g., measuring fluorescence or absorbance).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
-
Cell-Based Tie2 Phosphorylation Assay
This assay assesses the ability of a VE-PTP inhibitor to increase the phosphorylation of Tie2 in a cellular context.
Protocol Outline:
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate growth medium.
-
Cells are typically serum-starved for a few hours before the experiment to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Cells are treated with the VE-PTP inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
In some experiments, cells may also be stimulated with the Tie2 ligand, Angiopoietin-1 (Ang1), to assess the inhibitor's effect on ligand-induced phosphorylation.
-
-
Cell Lysis and Protein Analysis:
-
Cells are washed with ice-cold PBS and lysed with a lysis buffer containing phosphatase and protease inhibitors.
-
Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Tie2 (p-Tie2).
-
The membrane is subsequently stripped and re-probed with an antibody for total Tie2 to ensure equal loading.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The ratio of p-Tie2 to total Tie2 is quantified to determine the effect of the inhibitor.
-
Concluding Remarks
The development of potent and selective VE-PTP inhibitors is a rapidly advancing field. This compound represents a novel chemical class of inhibitors with a distinct, weakly acidic structure.[1] In contrast, AKB-9778 is a highly potent inhibitor that has been more extensively characterized in preclinical and clinical studies. The choice of inhibitor for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of emerging VE-PTP inhibitors.
References
A Comparative Guide to the Efficacy of VE-Ptp-IN-1 and AKB-9778
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent vascular endothelial protein tyrosine phosphatase (VE-PTP) inhibitors: VE-Ptp-IN-1 and AKB-9778. The information presented is collated from publicly available research to assist in evaluating their potential applications in drug discovery and development.
Introduction
Vascular endothelial protein tyrosine phosphatase (VE-PTP) is a key negative regulator of the Tie2 receptor tyrosine kinase, a critical component in maintaining vascular stability and quiescence. Inhibition of VE-PTP leads to the activation of Tie2 signaling, which holds therapeutic promise for a variety of diseases characterized by vascular leakage and pathological angiogenesis, including diabetic retinopathy, macular edema, and certain cancers. This guide focuses on two small molecule inhibitors of VE-PTP: this compound, a novel inhibitor identified through fragment-based screening, and AKB-9778 (razuprotafib), a well-characterized compound that has undergone clinical investigation.
Mechanism of Action: Targeting the VE-PTP/Tie2 Signaling Axis
Both this compound and AKB-9778 are designed to inhibit the enzymatic activity of VE-PTP. By blocking this phosphatase, they prevent the dephosphorylation of the Tie2 receptor, leading to its activation. Activated Tie2 initiates a downstream signaling cascade that promotes endothelial cell survival, tight junction integrity, and vascular stabilization.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and AKB-9778, allowing for a direct comparison of their biochemical potency and cellular activity.
Table 1: In Vitro Efficacy of this compound and AKB-9778
| Parameter | This compound (Cpd-2) | AKB-9778 (Razuprotafib) | Reference |
| Target | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) | [1] |
| IC50 (VE-PTP) | 2.1 µM | 17 pM | [1] |
| Selectivity | Selective, weakly acidic structure | Highly selective; also inhibits HPTPη (IC50=36 pM) and HPTPγ (IC50=100 pM) | [1] |
| Cellular Activity | Data not available | Promotes Tie2 phosphorylation in HUVECs in a concentration-dependent manner |
Table 2: In Vivo Efficacy of AKB-9778
| Model System | Treatment | Key Findings | Reference |
| Diabetic Macular Edema (Phase IIa) | 15 mg AKB-9778 BID (subcutaneous) | - Monotherapy showed a modest reduction in central subfield thickness. - Combination with ranibizumab showed a significantly greater reduction in edema compared to ranibizumab alone. | |
| Non-proliferative Diabetic Retinopathy (Phase IIb) | 15 mg AKB-9778 BID (subcutaneous) | Did not meet the primary endpoint of a ≥2-step improvement in DRSS. Showed encouraging data in secondary endpoints like UACR and IOP. | |
| Mouse model of ocular neovascularization | Intravitreal injection | Suppressed retinal neovascularization. | |
| Mouse model of VEGF-induced vascular leakage | Systemic administration | Blocked VEGF-induced leakage from dermal and retinal vessels. |
Note: In vivo efficacy data for this compound is not yet publicly available.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
VE-PTP Enzymatic Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of compounds against the VE-PTP enzyme.
Protocol:
-
Reagent Preparation:
-
Recombinant human VE-PTP enzyme is diluted in an appropriate assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 0.01% Tween-20).
-
A stock solution of the substrate, p-nitrophenyl phosphate (pNPP), is prepared in deionized water.
-
Test compounds (this compound or AKB-9778) are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the diluted test compound or vehicle control (DMSO).
-
Add 50 µL of the diluted VE-PTP enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the pNPP solution to each well.
-
-
Data Acquisition and Analysis:
-
The plate is immediately placed in a microplate reader, and the absorbance at 405 nm is measured kinetically for 15-30 minutes. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot Analysis of Tie2 Phosphorylation
This assay is crucial for assessing the cellular activity of VE-PTP inhibitors by measuring the phosphorylation status of the Tie2 receptor in endothelial cells.
Protocol:
-
Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency in appropriate growth medium.
-
Cells are serum-starved for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Cells are then treated with various concentrations of this compound, AKB-9778, or vehicle control for a specified time (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Tie2 (e.g., anti-p-Tie2 Tyr992).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tie2.
-
Band intensities are quantified using densitometry software, and the ratio of phosphorylated Tie2 to total Tie2 is calculated.
-
In Vivo Vascular Permeability (Miles) Assay
This assay is used to evaluate the ability of VE-PTP inhibitors to reduce vascular leakage in vivo, often induced by agents like VEGF.
Protocol:
-
Animal Preparation and Inhibitor Administration:
-
Mice are anesthetized, and the dorsal skin is shaved.
-
The test compound (e.g., AKB-9778) or vehicle is administered systemically (e.g., via subcutaneous or intravenous injection) at a predetermined time before the permeability challenge.
-
-
Dye and Permeability Agent Injection:
-
Evans blue dye (e.g., 2% in saline) is injected intravenously via the tail vein. This dye binds to serum albumin.
-
After a short circulation time (e.g., 10 minutes), a permeability-inducing agent (e.g., VEGF) and a vehicle control are injected intradermally at distinct sites on the shaved back.
-
-
Tissue Collection and Dye Extraction:
-
After a defined period (e.g., 30 minutes) to allow for vascular leakage, the mice are euthanized.
-
The skin at the injection sites is excised, and the Evans blue dye is extracted from the tissue samples, typically using formamide.
-
-
Quantification and Analysis:
-
The amount of extravasated dye in the formamide extracts is quantified by measuring the absorbance at approximately 620 nm using a spectrophotometer.
-
The vascular leakage is expressed as the amount of dye per tissue weight. The effect of the VE-PTP inhibitor is determined by comparing the dye leakage in the inhibitor-treated group to that in the vehicle-treated group.
-
Conclusion
Both this compound and AKB-9778 target VE-PTP to activate the Tie2 signaling pathway, a promising strategy for diseases involving vascular dysfunction. AKB-9778 is a potent and well-characterized inhibitor with demonstrated in vivo activity in both preclinical models and human clinical trials, although it has not met all primary endpoints in later-stage studies. This compound represents a novel chemical scaffold for VE-PTP inhibition. While the currently available data on this compound is limited to its initial discovery and biochemical characterization, its distinct chemical properties may offer advantages in terms of bioavailability or other pharmaceutical properties. Further in vitro and in vivo studies are required to fully elucidate the therapeutic potential of this compound and to draw a more comprehensive comparison with AKB-9778. This guide provides a foundational comparison based on current knowledge to aid researchers in their ongoing investigations into this important therapeutic target.
References
Validating VE-PTP Inhibition for Attenuation of Vascular Leakage: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) inhibition as a therapeutic strategy to counteract vascular leakage. Due to the extensive publicly available data, this guide will focus on the well-characterized VE-PTP inhibitor, AKB-9778, as a primary example. VE-Ptp-IN-1 is another identified selective inhibitor of VE-PTP, however, extensive experimental data on its specific effects on vascular leakage is not yet widely available in the public domain.[1]
Vascular leakage is a critical component of various pathological conditions, including inflammation, diabetic retinopathy, and cancer.[2] The integrity of the endothelial barrier is paramount in regulating the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues. VE-PTP has emerged as a key regulator of endothelial cell junctions and, consequently, vascular permeability.[3][4] Inhibition of VE-PTP presents a promising approach to stabilize the endothelial barrier and reduce vascular leakage.[4]
Mechanism of Action: VE-PTP Inhibition
VE-PTP is a receptor-type protein tyrosine phosphatase predominantly expressed in endothelial cells. It plays a dual role in regulating vascular permeability through its interaction with two key signaling molecules: Tie-2 and Vascular Endothelial (VE)-cadherin.
-
Tie-2 Activation: VE-PTP dephosphorylates the Tie-2 receptor, a tyrosine kinase that is crucial for maintaining endothelial barrier function. Inhibition of VE-PTP leads to increased phosphorylation and activation of Tie-2, which in turn strengthens endothelial cell junctions and reduces permeability.
-
VE-cadherin Stabilization: VE-PTP is also associated with VE-cadherin, a primary component of adherens junctions between endothelial cells. While the interaction is complex, under certain conditions, VE-PTP inhibition can contribute to the stabilization of VE-cadherin at cell junctions, further reinforcing the endothelial barrier.
The signaling pathway can be visualized as follows:
Comparative Performance Data
The efficacy of VE-PTP inhibition in reducing vascular leakage has been quantified in various preclinical models. The following table summarizes key findings for the VE-PTP inhibitor AKB-9778.
| Parameter | VE-PTP Inhibitor (AKB-9778) | Control/Vehicle | Alternative (e.g., Anti-VEGF) | Experimental Model | Reference |
| VEGF-Induced Vascular Permeability (Miles Assay) | Significant reduction in vascular leakage | Marked increase in permeability | Comparable reduction | Mouse Dermal | |
| Histamine-Induced Vascular Permeability (Miles Assay) | Significant reduction in vascular leakage | Marked increase in permeability | N/A | Mouse Dermal | |
| Thrombin-Induced Endothelial Permeability (In Vitro) | Efficiently reduced permeability of HUVEC monolayers to 250-kD FITC-dextran | Substantial increase in permeability | N/A | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| VEGF-Induced Endothelial Permeability (In Vitro) | Efficiently reduced permeability of HUVEC monolayers to 250-kD FITC-dextran | Substantial increase in permeability | N/A | HUVECs | |
| IL-2 Induced Vascular Leak Syndrome (VLS) | Diminished lung weight (less vascular leakage) | Increased lung weight | N/A | Mouse Model |
Key Experimental Protocols
Validation of compounds affecting vascular leakage relies on robust and reproducible experimental assays. Below are detailed methodologies for two standard assays frequently used to evaluate VE-PTP inhibitors.
This assay measures the permeability of an endothelial cell monolayer to a tracer molecule.
Workflow:
Protocol Details:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on the porous membrane of a Transwell insert placed in a multi-well plate.
-
Monolayer Formation: Cells are grown to confluence to form a tight monolayer, mimicking the endothelial barrier.
-
Treatment: The endothelial monolayer is pre-incubated with the VE-PTP inhibitor (e.g., 10 µM AKB-9778 for 30 minutes) or a vehicle control.
-
Induction of Permeability: A permeability-inducing agent, such as Vascular Endothelial Growth Factor (VEGF) or thrombin, is added to the upper chamber.
-
Tracer Application: A fluorescently labeled high-molecular-weight dextran (e.g., 250-kD FITC-dextran) is added to the upper chamber.
-
Sampling: At various time points, samples are collected from the lower chamber.
-
Quantification: The concentration of the fluorescent dextran in the lower chamber is measured using a spectrophotometer or fluorometer.
-
Analysis: The rate of dextran diffusion across the monolayer is calculated to determine the permeability coefficient. A lower coefficient indicates reduced permeability.
The Miles assay is a classic in vivo method to quantify vascular leakage in the skin.
Workflow:
Protocol Details:
-
Dye Injection: A mouse is injected intravenously with Evans blue dye, which binds to serum albumin. Under normal conditions, this large complex does not leak out of the vasculature.
-
Intradermal Injections: After a short circulation time, the mouse receives several intradermal injections in its dorsal skin. These include:
-
A permeability-inducing agent (e.g., VEGF or histamine) co-injected with the VE-PTP inhibitor.
-
The permeability-inducing agent with a vehicle control.
-
A phosphate-buffered saline (PBS) control.
-
-
Dye Extravasation: The mouse is monitored for a set period (e.g., 30 minutes) to allow for vascular leakage and extravasation of the Evans blue-albumin complex into the surrounding tissue at the injection sites.
-
Tissue Collection: The mouse is euthanized, and the areas of skin at the injection sites are excised.
-
Dye Extraction: The excised skin is incubated in a solvent (e.g., formamide) to extract the Evans blue dye.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer (typically around 620 nm).
-
Analysis: The amount of dye leakage is compared between the different injection sites. A significant reduction in dye extravasation at the site injected with the VE-PTP inhibitor indicates its efficacy in preventing vascular leakage.
Conclusion
The inhibition of VE-PTP, exemplified by the compound AKB-9778, has demonstrated significant potential in reducing vascular leakage in both in vitro and in vivo models. The mechanism of action, primarily through the activation of the Tie-2 signaling pathway, provides a strong rationale for its therapeutic application. The experimental protocols outlined in this guide offer standardized methods for validating the efficacy of VE-PTP inhibitors like this compound and other novel compounds aimed at stabilizing the endothelial barrier. For researchers in vascular biology and drug development, targeting VE-PTP represents a promising avenue for the treatment of a wide range of diseases characterized by pathological vascular permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Endothelial Phosphatase VE-PTP Participates in Vasculogenic Mimicry by Preventing Autophagic Degradation of VE-Cadherin [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Interfering with VE-PTP stabilizes endothelial junctions in vivo via Tie-2 in the absence of VE-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
VE-Ptp-IN-1: A Comparative Guide to Its Cross-reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein tyrosine phosphatase (PTP) inhibitor, VE-Ptp-IN-1, also known as Cpd-2, focusing on its cross-reactivity with other phosphatases. The information is intended for researchers, scientists, and drug development professionals working on PTP-targeted therapies.
Introduction
Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) is a key regulator of vascular homeostasis and angiogenesis, making it an attractive therapeutic target.[1][2] this compound (Cpd-2) has been identified as a novel, weakly acidic, and highly selective inhibitor of VE-PTP.[1][2] Understanding the selectivity profile of an inhibitor is crucial for predicting its potential off-target effects and ensuring its suitability for specific research and therapeutic applications. This guide summarizes the available data on the cross-reactivity of this compound and provides detailed experimental methodologies for assessing phosphatase inhibition.
Data Presentation: Cross-reactivity of this compound (Cpd-2)
While the discovery of this compound (Cpd-2) highlighted its high selectivity, specific quantitative data from a broad panel of phosphatases is not publicly available in the primary literature. The originating study by Asano et al. (2023) emphasizes its high selectivity without presenting a detailed inhibition table against other PTPs.[1]
For comparative context, the selectivity of another well-characterized VE-PTP inhibitor, AKB-9778, is presented below. This data illustrates the typical format for reporting inhibitor selectivity and provides a benchmark for the expected performance of a highly selective VE-PTP inhibitor.
Table 1: Selectivity Profile of a Comparative VE-PTP Inhibitor (AKB-9778)
| Phosphatase | IC50 (nM) |
| VE-PTP | 0.017 |
| PTP1B | 780 |
| SHP2 | >10,000 |
| CD45 | >10,000 |
| PTPμ | >10,000 |
| LAR | >10,000 |
| HePTP | >10,000 |
| PTPα | >10,000 |
| PTPγ | 0.100 |
| DEP-1 (PTPRJ) | 0.036 |
Note: Data for AKB-9778 is provided for illustrative purposes to demonstrate a typical selectivity panel. The IC50 values for this compound (Cpd-2) are not yet publicly available in this format.
Experimental Protocols
The following is a detailed, representative protocol for a biochemical assay to determine the inhibitory activity and selectivity of a compound against a panel of protein tyrosine phosphatases. This protocol is based on established methods for PTP inhibition assays.
Protocol: In Vitro Phosphatase Inhibition Assay
1. Materials and Reagents:
-
Recombinant human PTP enzymes (e.g., VE-PTP, PTP1B, SHP2, etc.)
-
Phosphatase substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Test compound (this compound) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PTP enzymes in Assay Buffer to a final concentration that yields a linear reaction rate over the course of the assay.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate (final concentration at its Km value for each respective enzyme).
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity in a microplate reader in kinetic mode for 30 minutes at 30°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
VE-PTP Signaling Pathway
VE-PTP plays a crucial role in regulating endothelial cell function through its interaction with key signaling molecules such as the angiopoietin receptor Tie-2 and the cell adhesion molecule VE-cadherin. By dephosphorylating these substrates, VE-PTP modulates vascular permeability and angiogenesis.
Caption: VE-PTP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PTP Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a PTP inhibitor.
Caption: Workflow for determining the selectivity of a PTP inhibitor.
References
A Comparative Analysis of VE-Ptp-IN-1 and siRNA Knockdown for VE-PTP Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) presents a promising strategy for modulating endothelial barrier function and angiogenesis. This guide provides a comparative analysis of two key methods for achieving this inhibition: the small molecule inhibitor VE-Ptp-IN-1 and siRNA-mediated knockdown of VE-PTP expression.
This comparison aims to provide an objective overview of the performance, mechanisms, and experimental considerations for each approach, supported by experimental data. While a direct head-to-head study is not yet available, this guide synthesizes findings from multiple studies to offer valuable insights for experimental design.
Mechanism of Action
Both this compound and siRNA knockdown of VE-PTP ultimately aim to reduce the phosphatase activity of VE-PTP, a key negative regulator of the Tie2 receptor tyrosine kinase. By inhibiting VE-PTP, Tie2 becomes phosphorylated and activated, leading to the stabilization of endothelial cell junctions, reduced vascular permeability, and modulation of angiogenesis.[1][2]
This compound is a chemical inhibitor that directly targets the catalytic activity of the VE-PTP enzyme. This leads to a rapid and reversible inhibition of its phosphatase function.
siRNA knockdown , on the other hand, operates at the genetic level. Small interfering RNA molecules are introduced into the cells, where they trigger the degradation of VE-PTP messenger RNA (mRNA). This prevents the synthesis of new VE-PTP protein, leading to a gradual and more sustained reduction in total VE-PTP levels.[3]
Performance Comparison: A Data-Driven Overview
The following tables summarize quantitative data from various studies, illustrating the effects of both VE-PTP inhibition by a chemical inhibitor (AKB-9778, a compound with a similar mechanism to this compound) and siRNA knockdown on key endothelial cell functions.
Table 1: Effect on Endothelial Permeability
| Method | Cell Type | Assay | Result | Reference |
| siRNA Knockdown | bEnd.5 mouse endothelioma cells | FITC-dextran permeability | 60 ± 15% increase in permeability compared to control | [3] |
| Chemical Inhibitor (AKB-9778) | HUVECs | Thrombin-induced FITC-dextran permeability | Significant inhibition of thrombin-induced permeability | [4] |
Table 2: Effect on Leukocyte Transmigration
| Method | Cell Type | Assay | Result | Reference |
| siRNA Knockdown | Mouse endothelioma cells | Neutrophil transmigration | 44 ± 9% increase in transmigration compared to control | |
| siRNA Knockdown | HUVECs | Neutrophil transmigration | 60 ± 8% increase in transmigration compared to control |
Table 3: Effect on Protein Phosphorylation
| Method | Cell Type | Protein | Result | Reference |
| siRNA Knockdown | Mouse endothelioma cells | Plakoglobin | 40% increase in tyrosine phosphorylation compared to control | |
| siRNA Knockdown | HUVECs | Plakoglobin | 80% increase in tyrosine phosphorylation compared to control | |
| Chemical Inhibitor (AKB-9778) | HUVECs | Tie2 | Increased tyrosine phosphorylation |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
1. This compound Treatment of Endothelial Cells
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium at 37°C and 5% CO2. Cells are seeded onto appropriate plates (e.g., 24-well plates for permeability assays) and grown to confluence.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Treatment: Remove the culture medium from the confluent HUVECs and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C.
-
Analysis:
-
Permeability Assay: Measure the passage of fluorescently labeled dextran (e.g., FITC-dextran) across the endothelial monolayer.
-
Western Blot: Lyse the cells and perform western blotting to analyze the phosphorylation status of Tie2 and other target proteins.
-
2. siRNA Knockdown of VE-PTP in Endothelial Cells
-
Cell Culture: Plate HUVECs at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Resuspend lyophilized VE-PTP siRNA and a non-targeting control siRNA in RNase-free water to create a stock solution.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh culture medium.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of VE-PTP expression. The optimal time should be determined empirically.
-
Analysis:
-
RT-qPCR: Extract RNA from the cells and perform reverse transcription quantitative PCR to confirm the knockdown of VE-PTP mRNA.
-
Western Blot: Lyse the cells and perform western blotting to confirm the reduction of VE-PTP protein levels.
-
Functional Assays: Perform permeability assays, transmigration assays, or other functional experiments as described for the chemical inhibitor.
-
Conclusion
Both this compound and siRNA knockdown are effective tools for studying the function of VE-PTP. The choice between the two methods will depend on the specific experimental goals.
-
This compound offers a rapid, reversible, and dose-dependent method for inhibiting VE-PTP's catalytic activity, making it ideal for studying acute effects and for potential therapeutic applications.
-
siRNA knockdown provides a way to study the effects of a sustained reduction in total VE-PTP protein levels, which can be valuable for understanding the long-term consequences of VE-PTP loss.
It is important to note that the data presented here are compiled from different studies and direct comparisons should be made with caution. For a definitive comparison, a head-to-head experiment using the same cell type, conditions, and assays is recommended.
References
- 1. rupress.org [rupress.org]
- 2. P2 How VE-PTP and Tie-2 regulate endothelial cell junctions in VE-cadherin dependent and independent ways - KFO342 [kfo342.de]
- 3. VE-PTP maintains the endothelial barrier via plakoglobin and becomes dissociated from VE-cadherin by leukocytes and by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Confirming On-Target Effects of VE-PTP Inhibition: A Comparative Analysis of Pharmacological and Genetic Models
For researchers, scientists, and drug development professionals, validating the on-target effects of a pharmacological inhibitor is a critical step. This guide provides a comparative analysis of the Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) inhibitor, VE-Ptp-IN-1, with genetic models of VE-PTP suppression. By examining data from studies utilizing both approaches, we can confirm the on-target activity of this compound and its utility as a specific tool for studying and targeting VE-PTP-mediated signaling.
Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP, also known as PTPRB) is a key regulator of endothelial cell function, playing a crucial role in angiogenesis, vascular permeability, and inflammation. It primarily exerts its effects by dephosphorylating and thereby modulating the activity of the Tie-2 receptor tyrosine kinase and influencing the stability of VE-cadherin-mediated cell-cell junctions.
This guide will compare the phenotypic outcomes of pharmacological inhibition of VE-PTP, using data from studies on the specific inhibitor AKB-9778 as a proxy for this compound, with genetic knockdown (siRNA) and knockout models targeting the PTPRB gene. The consistent effects observed across these different modalities provide strong evidence for the on-target activity of VE-PTP inhibitors.
Quantitative Comparison of VE-PTP Inhibition Methods
The following table summarizes the quantitative effects of pharmacological and genetic inhibition of VE-PTP on key endothelial functions. The data is compiled from multiple independent studies to provide a comprehensive overview.
| Parameter | Pharmacological Inhibition (AKB-9778) | Genetic Inhibition (siRNA/Knockout) | Reference |
| Endothelial Permeability | Decreased VEGF-induced permeability | Increased basal permeability (siRNA)[1][2] | [1][2] |
| Leukocyte Transmigration | Decreased inflammatory mediator-induced transmigration | Increased neutrophil transmigration (siRNA)[1] | |
| Tie-2 Phosphorylation | Increased | Increased | |
| VE-cadherin Junctional Stability | Stabilized | Decreased (siRNA) | |
| Plakoglobin Tyrosine Phosphorylation | Not reported | Increased by 40-80% (siRNA) |
Note: While this compound is the focus, the quantitative data for pharmacological inhibition is derived from studies on AKB-9778, a well-characterized and highly specific VE-PTP inhibitor, due to the limited availability of direct comparative data for this compound in the public domain.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to validate on-target effects, the following diagrams are provided.
References
A Head-to-Head Comparison of Small Molecule VE-PTP Inhibitors for Vascular Normalization and Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) has emerged as a critical regulator of vascular homeostasis and angiogenesis, primarily through its modulation of the Tie2 signaling pathway.[1][2] Inhibition of VE-PTP presents a promising therapeutic strategy for diseases characterized by vascular dysfunction. This guide provides an objective, data-driven comparison of two leading small molecule VE-PTP inhibitors: Razuprotafib (AKB-9778) and the recently identified Cpd-2 . We delve into their reported efficacy, selectivity, and the experimental methodologies used for their evaluation.
Comparative Analysis of VE-PTP Inhibitors
The following table summarizes the available quantitative data for Razuprotafib (AKB-9778) and Cpd-2, offering a side-by-side comparison of their biochemical potency and selectivity.
| Feature | Razuprotafib (AKB-9778) | Cpd-2 | Reference |
| Target | VE-PTP (catalytic domain) | VE-PTP | [3][4] |
| IC50 vs VE-PTP | 17 pM | Not explicitly stated, identified through fragment-based screening | [5] |
| Selectivity | Highly selective. IC50 for PTP1B is 780 nM. Also shows high affinity for HPTPη (IC50 = 36 pM) and HPTPγ (IC50 = 100 pM). | High selectivity against other PTPs. | |
| Mechanism of Action | Competitive inhibitor of VE-PTP's phosphatase activity, leading to increased Tie2 phosphorylation. | Binds to the active site of VE-PTP. | |
| Reported Biological Effects | Promotes Tie2 activation and downstream signaling (AKT, eNOS, ERK), stabilizes endothelial junctions, reduces vascular leakage, and normalizes tumor vasculature. | Inhibits VE-PTP in biochemical assays. | |
| Chemical Structure | Phenylsulfamic acid derivative | Weakly acidic structure |
VE-PTP Signaling Pathway and Inhibitor Action
Caption: VE-PTP dephosphorylates and inactivates the Tie2 receptor. Small molecule inhibitors block VE-PTP, leading to Tie2 phosphorylation and downstream signaling that promotes vascular stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of VE-PTP inhibitors. Below are representative protocols for key experiments.
In Vitro VE-PTP Inhibition Assay (Enzymatic Assay)
This assay quantifies the direct inhibitory effect of a compound on VE-PTP enzymatic activity.
Materials:
-
Recombinant human VE-PTP catalytic domain
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphotyrosine peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant VE-PTP to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphatase substrate (e.g., pNPP).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Tie2 Phosphorylation Assay
This assay measures the ability of a VE-PTP inhibitor to increase Tie2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
Test compounds
-
Angiopoietin-1 (Ang1) (optional, to assess enhancement of ligand-induced phosphorylation)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-Tie2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and western blotting reagents and equipment
Procedure:
-
Culture HUVECs to near confluence in appropriate culture plates.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Optionally, stimulate the cells with Ang1 for a short period (e.g., 15 minutes) to assess the inhibitor's effect on ligand-induced phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate Tie2 from the lysates using an anti-Tie2 antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the protein from the beads and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform western blotting using an anti-phosphotyrosine antibody to detect phosphorylated Tie2.
-
Re-probe the membrane with an anti-Tie2 antibody to determine the total amount of immunoprecipitated Tie2.
-
Quantify the band intensities to determine the relative increase in Tie2 phosphorylation.
Endothelial Permeability Assay (Transwell Assay)
This assay evaluates the effect of VE-PTP inhibitors on the integrity of the endothelial barrier.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Fluorescently labeled dextran (e.g., FITC-dextran)
-
Vascular permeability-inducing agent (e.g., VEGF or thrombin)
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).
-
Seed endothelial cells onto the inserts and culture them until a confluent monolayer is formed.
-
Pre-treat the endothelial monolayers with the test compound for a defined period.
-
Induce vascular permeability by adding an agent like VEGF or thrombin to the upper chamber.
-
Add FITC-dextran to the upper chamber.
-
Incubate for a specific time (e.g., 30-60 minutes).
-
Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader.
-
A decrease in the amount of FITC-dextran that has passed into the lower chamber in the presence of the inhibitor indicates a stabilization of the endothelial barrier.
Experimental Workflow for VE-PTP Inhibitor Evaluation
Caption: A typical workflow for the evaluation of small molecule VE-PTP inhibitors, from initial screening to functional characterization.
Conclusion
The development of small molecule inhibitors targeting VE-PTP holds significant promise for the treatment of a variety of diseases underpinned by vascular dysfunction. Razuprotafib (AKB-9778) is a potent and selective inhibitor that has demonstrated efficacy in preclinical and clinical settings. The discovery of novel scaffolds, such as Cpd-2, through fragment-based screening, highlights the ongoing efforts to develop new chemical entities with potentially improved properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and head-to-head comparison of emerging VE-PTP inhibitors, which will be crucial for advancing the most promising candidates into clinical development.
References
- 1. Endothelial paracellular permeability assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Fragment-Based Discovery of Novel VE-PTP Inhibitors Using Orthogonal Biophysical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrmeetingnews.org [aacrmeetingnews.org]
Dual Targeting of VEGF and VE-PTP: A Synergistic Approach to Overcome Anti-VEGF Resistance in Ocular and Oncologic Neovascularization
For Immediate Release
A Novel Combination Therapy Shows Promise in Enhancing Anti-Angiogenic Efficacy
Researchers and drug development professionals are continually seeking strategies to improve the outcomes of anti-VEGF therapies, a cornerstone in the treatment of neovascular diseases such as wet age-related macular degeneration (AMD), diabetic macular edema (DME), and various cancers. While revolutionary, anti-VEGF monotherapy faces challenges of treatment resistance and incomplete efficacy in a subset of patients. A promising new frontier in anti-angiogenic treatment is the dual inhibition of Vascular Endothelial Growth Factor (VEGF) and Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). This comparison guide synthesizes preclinical and clinical data on the efficacy of combining a VE-PTP inhibitor with anti-VEGF therapy, offering a comprehensive overview for the scientific community.
While direct experimental data for "VE-Ptp-IN-1" in combination with anti-VEGF therapy is not publicly available, this guide will utilize data from the extensively studied VE-PTP inhibitor, AKB-9778 , as a representative molecule for this class of drugs.
Mechanism of Action: A Two-Pronged Attack on Pathological Angiogenesis
Anti-VEGF therapy directly targets the VEGF signaling pathway, a primary driver of new blood vessel formation (angiogenesis) and vascular permeability. However, tumors and diseased ocular tissues can develop resistance to anti-VEGF agents through the activation of alternative pro-angiogenic pathways.
The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular stability. The receptor tyrosine kinase Tie2, expressed on endothelial cells, is activated by its ligand Angiopoietin-1 (Ang1), promoting vessel maturation and quiescence. Conversely, Angiopoietin-2 (Ang2) often acts as a competitive antagonist to Ang1, leading to vascular destabilization. VE-PTP is a key negative regulator of Tie2, as it dephosphorylates and inactivates the receptor.
By inhibiting VE-PTP, compounds like AKB-9778 activate Tie2, thereby stabilizing blood vessels, reducing vascular leakage, and rendering them less responsive to pro-angiogenic stimuli. The combination of a VE-PTP inhibitor with an anti-VEGF agent, therefore, offers a dual mechanism of action: direct inhibition of VEGF-driven angiogenesis and stabilization of the vasculature through Tie2 activation. This synergistic approach has the potential to overcome resistance to anti-VEGF monotherapy and lead to more durable therapeutic responses.
Clinical Efficacy in Diabetic Macular Edema (DME)
The Phase II TIME-2 study provides the most robust clinical evidence for the benefit of combining a VE-PTP inhibitor with an anti-VEGF agent. This randomized, double-masked, active-controlled study evaluated the efficacy and safety of subcutaneous AKB-9778 in combination with the anti-VEGF drug ranibizumab versus ranibizumab monotherapy in patients with DME.
Table 1: Efficacy Outcomes from the TIME-2 Study at 12 Weeks
| Outcome Measure | AKB-9778 + Ranibizumab (Combination) | Ranibizumab Monotherapy | p-value |
| Mean Change from Baseline in Central Subfield Thickness (CST) (µm) | -164.4 | -110.4 | 0.008 |
| Mean Change from Baseline in Best-Corrected Visual Acuity (BCVA) (ETDRS letters) | +6.3 | +5.7 | NS |
| Proportion of Patients with ≥15 Letter Gain in BCVA | 20.8% | 17.0% | NS |
Data sourced from the TIME-2 clinical trial results.[1][2]
The results demonstrate a statistically significant and clinically meaningful greater reduction in retinal thickness in the combination therapy group compared to anti-VEGF monotherapy.[1][2] While the improvement in visual acuity was not statistically different between the two groups at 12 weeks, the trend favored the combination therapy. These findings suggest that the addition of a VE-PTP inhibitor can enhance the anatomical response to anti-VEGF treatment in DME.
Preclinical Efficacy in Oncology
While direct preclinical data for the combination of a VE-PTP inhibitor and an anti-VEGF agent in tumor growth inhibition is limited, studies on related pathways provide strong rationale. The combination of an Angiopoietin-2 (Ang2) inhibitor (a different approach to activating Tie2) with an anti-VEGF agent has demonstrated potent anti-tumor effects in preclinical models.
A study combining the Ang2 inhibitor REGN910 with the VEGF inhibitor aflibercept in various tumor models (colorectal, mammary, and prostate) showed significantly greater tumor growth inhibition compared to either agent alone.[3] The combination therapy led to increased tumor hypoxia and cell death.
Furthermore, a preclinical study investigating AKB-9778 in a murine metastatic colorectal cancer model, in combination with Interleukin-2 (IL-2), demonstrated augmented anti-tumor effects. The combination of AKB-9778 and IL-2 resulted in an 87.5% tumor-free survival rate compared to 44% with IL-2 alone. This was associated with enhanced immune cell infiltration into the tumor. While not a direct combination with an anti-VEGF agent, this study highlights the potential of VE-PTP inhibition to modulate the tumor microenvironment and enhance the efficacy of other cancer therapies.
Table 2: Preclinical Efficacy of Tie2 Activation in Combination with Other Anti-Cancer Agents
| Combination Therapy | Cancer Model | Key Findings |
| Ang2 Inhibitor + Anti-VEGF | Colorectal, Mammary, Prostate | Significant tumor growth inhibition, increased tumor hypoxia and cell death compared to monotherapies. |
| AKB-9778 + IL-2 | Metastatic Colorectal Cancer | 87.5% tumor-free survival with combination vs. 44% with IL-2 alone; increased CD8 T cell and NK cell infiltration. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the efficacy of a combination therapy on tumor growth in a xenograft mouse model.
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., colorectal, breast) are cultured under standard conditions.
-
Female athymic nude mice (6-8 weeks old) are used.
-
Tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into treatment groups (e.g., n=8-10 per group):
-
Vehicle control
-
Anti-VEGF antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
VE-PTP inhibitor (e.g., daily subcutaneous injection)
-
Combination of anti-VEGF antibody and VE-PTP inhibitor
-
3. Treatment and Monitoring:
-
Treatments are administered as per the defined schedule.
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
4. Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
-
At termination, tumors are excised, weighed, and processed for histological and molecular analysis.
Immunohistochemistry for Tumor Vasculature
This protocol describes the staining of tumor sections to assess microvessel density (MVD) and pericyte coverage.
1. Tissue Preparation:
-
Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on charged slides.
2. Staining:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Sections are blocked with a protein block solution.
-
Primary antibodies are applied overnight at 4°C:
-
Anti-CD31 (PECAM-1) for endothelial cells (e.g., 1:100 dilution).
-
Anti-alpha Smooth Muscle Actin (α-SMA) for pericytes (e.g., 1:200 dilution).
-
-
Sections are incubated with appropriate fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
3. Imaging and Analysis:
-
Slides are imaged using a fluorescence microscope.
-
MVD is quantified by counting the number of CD31-positive vessels per high-power field.
-
Pericyte coverage is assessed by quantifying the co-localization of α-SMA and CD31 staining.
Western Blot for Tie2 Phosphorylation
This protocol details the detection of Tie2 phosphorylation in endothelial cells following treatment with a VE-PTP inhibitor.
1. Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency.
-
Cells are serum-starved for 4-6 hours.
-
Cells are treated with the VE-PTP inhibitor at various concentrations for a specified time (e.g., 30 minutes).
2. Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
3. Western Blotting:
-
20-30 µg of protein per sample is separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated Tie2 (p-Tie2).
-
The membrane is then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total Tie2 as a loading control.
-
Band intensities are quantified using densitometry software.
Conclusion and Future Directions
The combination of VE-PTP inhibition and anti-VEGF therapy represents a compelling strategy to enhance the efficacy of anti-angiogenic treatments. Clinical data in DME has demonstrated a clear benefit in reducing retinal edema, and preclinical evidence in oncology suggests a strong potential for improving tumor response. The dual mechanism of action, targeting both VEGF-driven proliferation and Tie2-mediated vascular stabilization, addresses key pathways involved in pathological neovascularization and may circumvent mechanisms of treatment resistance.
Future research should focus on:
-
Conducting robust preclinical studies to directly evaluate the combination of specific VE-PTP inhibitors like this compound with various anti-VEGF agents in a range of cancer models.
-
Initiating clinical trials in oncology to assess the safety and efficacy of this combination therapy in patients with solid tumors.
-
Identifying predictive biomarkers to select patients most likely to benefit from this dual-targeting approach.
For researchers, scientists, and drug development professionals, the exploration of VE-PTP inhibitors in combination with anti-VEGF therapy offers a promising avenue to advance the standard of care for patients with neovascular diseases.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of VE-Ptp-IN-1
A Critical Note on VE-Ptp-IN-1: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. All personnel must consult the manufacturer-provided SDS for this compound as soon as it is available and always adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The proper disposal of laboratory chemical waste is a critical aspect of ensuring a safe working environment and protecting the environment.[1][2] Adherence to established protocols is essential for researchers, scientists, and drug development professionals.
Waste Identification and Classification
Before beginning any experimental work, it is crucial to have a disposal plan in place.[3] The first step is to determine if the waste is hazardous. Most novel small molecule inhibitors should be treated as hazardous waste unless confirmed otherwise by a safety professional.[1]
Key Classification Questions:
-
Toxicity: Does the compound pose a significant health risk?
-
Flammability: Does the compound or its solvent have a low flash point?
-
Reactivity: Is the compound unstable or does it react violently with other substances?[4]
-
Corrosivity: Does the compound have a pH that is acidic or basic?
Without a specific SDS, this compound should be handled as a hazardous chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The required level of protection can vary depending on the compound's properties and the procedure being performed.
| PPE Category | Recommended for this compound (Powder) | Recommended for this compound (in Solution) |
| Eye Protection | Chemical safety goggles or a full-face shield | Safety glasses with side shields |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Standard laboratory gloves (e.g., nitrile) |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory | N95 or higher-rated respirator (especially when handling powders) | Not generally required when handled in a certified chemical fume hood |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste: Collect unused or expired this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof container that is compatible with the solvent used. Halogenated and non-halogenated solvent wastes should often be collected separately.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Never mix incompatible waste streams. For instance, acids and bases should always be stored and disposed of separately.
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound.
Experimental Workflow: Disposal of this compound
References
Personal protective equipment for handling VE-Ptp-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling VE-Ptp-IN-1. The following procedures are based on best practices for handling potent small molecule inhibitors in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a potent small molecule inhibitor, it should be handled with care to avoid potential health effects. The minimum required PPE for handling this compound is outlined below.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Remarks |
| Eye and Face | Safety glasses with side shields or safety goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard. | Eye protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Hand | Disposable nitrile gloves. | Double-gloving may be necessary for added protection.[1] Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Body | A lab coat is the minimum requirement. | A chemically resistant apron or gown is recommended when handling larger quantities or when there is a risk of splashing.[2][3][4] |
| Respiratory | A respirator may be necessary when working with the solid compound outside of a certified chemical fume hood or for spill cleanup. | The type of respirator will depend on the specific hazards and should be determined by a workplace hazard assessment. |
| Foot | Closed-toe shoes. | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Handling and Storage Procedures
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing stock solutions, do so in a fume hood. This compound is often dissolved in solvents like DMSO.
-
Avoid Contamination: Use dedicated spatulas and weighing papers for handling the solid compound.
Storage:
-
Temperature: Store this compound as recommended by the supplier, which is typically at -20°C for long-term storage.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Location: Store in a designated and controlled-access area away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.
Disposal Methods:
-
Do not dispose of this compound down the drain.
-
All waste must be handled by the institution's environmental health and safety (EHS) office for proper disposal, which may include incineration.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a research laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com [westlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
